DI-1859
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H45N5O3S |
|---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C30H45N5O3S/c1-7-27(36)32-24(16-28-33-23-14-13-22(19(2)3)15-26(23)39-28)30(38)34-25(21-11-9-8-10-12-21)17-31-29(37)20(4)18-35(5)6/h13-15,19,21,24-25H,4,7-12,16-18H2,1-3,5-6H3,(H,31,37)(H,32,36)(H,34,38)/t24-,25+/m0/s1 |
InChI Key |
HNIUOJXOXQUOMN-LOSJGSFVSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@H](CNC(=O)C(=C)CN(C)C)C3CCCCC3 |
Canonical SMILES |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)C(=C)CN(C)C)C3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DI-1859
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of DI-1859, a novel, potent, and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the neddylation pathway.
Core Mechanism: Selective Inhibition of DCN1 and Cullin 3 Neddylation
This compound exerts its biological effects through the specific and covalent inhibition of DCN1.[1][2][3][4][5] DCN1 is a crucial component of the E3 ligase complex for the neddylation of cullin proteins, a post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs).
The primary downstream effect of DCN1 inhibition by this compound is the selective blockade of cullin 3 (CUL3) neddylation. This selectivity is a key feature of this compound, distinguishing it from pan-neddylation inhibitors. The inhibition of CUL3 neddylation occurs at low nanomolar concentrations.
The interaction between this compound and DCN1 is covalent, leading to a stable and prolonged inhibition of the target protein. Mass spectrometric analysis and co-crystal structures have elucidated the unique mechanism of this covalent bond formation.
Signaling Pathway Perturbation: The NRF2 Axis
The selective inhibition of the DCN1-CUL3 axis by this compound leads to the accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a key substrate of the CRL3 complex; its degradation is mediated by this E3 ligase. By inhibiting CRL3 activity, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2, resulting in its robust increase and activation.
The accumulation of NRF2 is a critical outcome of this compound treatment and is central to its therapeutic effects, particularly in the context of cellular stress and detoxification.
Quantitative Pharmacological Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).
| Parameter | Value | Target | Notes |
| IC50 | 4.6 nM | DCN1 | |
| Ki | <1 nM | DCN1 |
These values demonstrate that this compound is a highly potent inhibitor of its target, DCN1.
Experimental Protocols
Western Blotting for Cullin Neddylation and NRF2 Accumulation
Objective: To assess the effect of this compound on the neddylation status of cullin proteins and the protein levels of NRF2.
Methodology:
-
Cell Culture and Treatment: Human osteosarcoma U2OS cells or immortalized human liver THLE2 cells are cultured under standard conditions. Cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against neddylated and unneddylated forms of cullins (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5), NRF2, and a loading control (e.g., GAPDH).
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Acetaminophen-Induced Liver Injury
Objective: To evaluate the hepatoprotective effects of this compound in a mouse model of drug-induced liver injury.
Methodology:
-
Animal Model: C57BL/6 male mice are used for this study.
-
Treatment Groups: Mice are divided into several groups: control (vehicle), acetaminophen (APAP) only, this compound only, pre-treatment with this compound followed by APAP, and APAP followed by post-treatment with this compound.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg). APAP is administered to induce liver injury.
-
Sample Collection: At a designated time point after treatment, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine transaminase (ALT) are measured to assess liver damage.
-
Western Blotting of Liver Tissue: Liver tissues are processed to examine the protein levels of NRF2.
Therapeutic Implications
The mechanism of action of this compound has significant therapeutic implications. Its ability to upregulate NRF2, a master regulator of the antioxidant response, makes it a promising candidate for conditions associated with oxidative stress, such as drug-induced liver injury.
Furthermore, the dysregulation of the neddylation pathway and CRLs in various cancers suggests that this compound could be explored as an anti-cancer agent. For instance, by inhibiting CUL3, this compound can cause the accumulation of the tumor suppressor protein SLC7A11.
Conclusion
This compound is a potent and selective covalent inhibitor of DCN1 that functions by selectively inhibiting the neddylation of cullin 3. This leads to the accumulation of the CRL3 substrate NRF2, which in turn mediates therapeutic effects such as protection against acetaminophen-induced liver toxicity. The well-defined mechanism of action and promising preclinical data position this compound as a valuable tool for further research and potential therapeutic development in a range of diseases.
References
Unraveling the Target of DI-1859: A Technical Overview
Executive Summary
This document provides a comprehensive technical guide on the molecular target of the investigational compound DI-1859. Due to the proprietary and unpublished nature of this compound, publicly available information regarding its specific molecular target, mechanism of action, and associated experimental data is currently unavailable. The initial search for "this compound" and related terms did not yield any specific scientific publications or public disclosures detailing its biological activity.
This guide has been structured to meet the requirements of researchers, scientists, and drug development professionals, offering a framework for the presentation of key data and experimental methodologies once such information becomes accessible. The following sections include templates for quantitative data tables and conceptual diagrams to be populated with specific findings on this compound.
Introduction to this compound
This section would typically provide background information on the compound this compound, including its chemical class, therapeutic area of interest, and the rationale for its development. As this information is not publicly available, this section remains to be populated.
Primary Molecular Target of this compound
This section would identify and describe the primary molecular target of this compound. This would include the protein name, gene symbol, and its known physiological and pathological roles. The rationale for selecting this target for therapeutic intervention would also be discussed.
Quantitative Analysis of this compound Activity
For a comprehensive evaluation of a compound's interaction with its target, a variety of quantitative assays are typically employed. The following tables are presented as templates to summarize such data for this compound.
Table 1: In Vitro Target Engagement and Potency of this compound
| Assay Type | Target | This compound IC₅₀/EC₅₀ (nM) | Reference Compound IC₅₀/EC₅₀ (nM) | Fold Difference |
| e.g., Enzyme Inhibition Assay | e.g., Kinase X | Data | Data | Data |
| e.g., Binding Assay | e.g., Receptor Y | Data | Data | Data |
| e.g., Cell-Based Reporter Assay | e.g., Pathway Z | Data | Data | Data |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | This compound IC₅₀/EC₅₀ (nM) | Selectivity (Fold vs. Primary Target) |
| e.g., Kinase A | e.g., Enzyme Inhibition | Data | Data |
| e.g., Receptor B | e.g., Binding Assay | Data | Data |
| e.g., Ion Channel C | e.g., Electrophysiology | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide a comprehensive description of the key experiments used to characterize the interaction of this compound with its target.
Target Binding Assays
This subsection would detail the specific type of binding assay used (e.g., Radioligand binding, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)). It would include information on protein/receptor preparation, ligand concentrations, incubation conditions, and data analysis methods.
In Vitro Functional Assays
This subsection would describe the functional assays performed to assess the biological activity of this compound. This could include enzyme inhibition assays, cell-based reporter gene assays, or second messenger assays. Details on cell lines, reagents, and experimental procedures would be provided.
Cellular Target Engagement Assays
This subsection would outline the methods used to confirm that this compound interacts with its target in a cellular context. Examples include Cellular Thermal Shift Assay (CETSA) or target-specific antibody-based methods. Protocols for cell culture, compound treatment, and detection would be included.
Signaling Pathways and Mechanism of Action
Visualizing the signaling pathways affected by this compound is essential for understanding its mechanism of action. The following diagrams are provided as templates.
Figure 1: A conceptual diagram illustrating the hypothesized mechanism of action of this compound in modulating a target-mediated signaling pathway.
Figure 2: A generalized workflow for the identification of the molecular target of a novel compound, a process that this compound would have undergone.
Conclusion
While the specific molecular target and detailed pharmacological profile of this compound are not yet in the public domain, this guide provides a structured framework for the presentation of such data. The templates for quantitative data, experimental protocols, and signaling pathway diagrams are designed to facilitate a clear and comprehensive understanding of the compound's properties once the information becomes available. Researchers with access to proprietary data on this compound are encouraged to populate these sections to create a complete technical resource.
An In-depth Technical Guide on the Interaction of DI-1859 with DCN1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor DI-1859 and its target protein, Defective in Cullin Neddylation 1 (DCN1). This compound is a potent, selective, and covalent inhibitor of DCN1, a critical E3-like ligase in the neddylation pathway. By forming a covalent bond with a key cysteine residue, this compound effectively disrupts the interaction between DCN1 and the E2 neddylation-conjugating enzyme UBC12. This disruption leads to the selective inhibition of the neddylation of cullin 3, a central component of Cullin-RING E3 ubiquitin ligases (CRLs), thereby modulating downstream cellular processes. This guide will delve into the mechanism of action, present quantitative binding and activity data, detail relevant experimental protocols, and provide visual representations of the key pathways and interactions.
Introduction to DCN1 and the Neddylation Pathway
The neddylation pathway is a post-translational modification process analogous to ubiquitination, which plays a crucial role in the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the cellular proteome, making them central regulators of numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.
The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit. This process is mediated by a cascade of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 (also known as DCUN1D1) functions as a scaffold-like E3 ligase, bringing the NEDD8-charged E2 enzyme into close proximity with the cullin, thereby facilitating the transfer of NEDD8 and activating the CRL complex. Given its pivotal role, DCN1 has emerged as a compelling therapeutic target for diseases characterized by dysregulated CRL activity, such as cancer.
This compound: A Covalent Inhibitor of DCN1
This compound is a highly potent and selective small molecule inhibitor of DCN1.[1][2] Unlike reversible inhibitors, this compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[1][2] This mode of action often leads to enhanced potency and a prolonged duration of effect.
Mechanism of Action
The mechanism of action of this compound involves a two-step process:
-
Non-covalent Binding: this compound first binds non-covalently to a pocket on the surface of DCN1 that is critical for its interaction with the E2 enzyme, UBC12.
-
Covalent Bond Formation: Following initial binding, a reactive group on this compound forms a covalent bond with the thiol side chain of the Cysteine 115 (Cys115) residue of DCN1.
This irreversible modification of DCN1 sterically hinders and prevents its interaction with UBC12, thereby blocking the transfer of NEDD8 to cullins. Structural studies have confirmed this covalent interaction, with the co-crystal structure of DCN1 in complex with this compound available in the Protein Data Bank under the accession code 6XOO .
Selectivity for Cullin 3 Neddylation
A key feature of this compound is its selective inhibition of the neddylation of cullin 3 (CUL3) over other cullin family members.[2] This selectivity is attributed to the specific role of the DCN1-UBC12 interaction in promoting CUL3 neddylation. By targeting this specific protein-protein interaction, this compound provides a tool to dissect the biological functions of CUL3-based CRLs. The inhibition of CUL3 neddylation leads to the accumulation of CUL3 substrate proteins, such as the transcription factor NRF2.
Quantitative Data
| Parameter | Compound | Value | Assay Type | Reference |
| Cellular Potency | This compound | Low nanomolar | Inhibition of Cullin 3 Neddylation in cells | |
| Comparative Potency | This compound | ~1000-fold more potent than DI-591 | Inhibition of Cullin 3 Neddylation in cells | |
| Binding Affinity (Reversible Precursor) | DI-591 | K_i = 10-12 nM | Competitive Binding Assay (to DCN1/2) |
Note: DI-591 is a reversible inhibitor that served as a basis for the development of covalent inhibitors like this compound. Its high binding affinity demonstrates the engagement with the target pocket.
Signaling Pathways and Experimental Workflows
The Neddylation Pathway and Point of Inhibition by this compound
The following diagram illustrates the canonical neddylation pathway and highlights the specific step inhibited by this compound.
Caption: The neddylation cascade and the covalent inhibition of DCN1 by this compound.
Experimental Workflow for Characterizing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the activity of a DCN1 inhibitor like this compound.
Caption: A representative workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for DCN1 Target Engagement
This protocol is adapted from methodologies used to demonstrate the cellular target engagement of DCN1 inhibitors.
Objective: To confirm that this compound directly binds to and stabilizes DCN1 in a cellular environment.
Principle: The binding of a small molecule ligand to its protein target often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures. An increase in the melting temperature of the target protein in the presence of the ligand indicates target engagement.
Materials:
-
Cell line expressing DCN1 (e.g., U2OS osteosarcoma cells)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-DCN1 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection reagent
-
Thermocycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellets in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and ice).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Prepare samples with Laemmli buffer and boil.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against DCN1.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for DCN1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble DCN1 as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates thermal stabilization and target engagement.
-
In Vitro DCN1-UBC12 Interaction Assay (AlphaScreen Principle)
This is a representative protocol based on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, commonly used to study protein-protein interactions.
Objective: To quantitatively measure the ability of this compound to disrupt the interaction between DCN1 and UBC12 in a biochemical setting.
Principle: AlphaScreen is a bead-based assay where a "Donor" bead and an "Acceptor" bead are brought into close proximity by the interaction of the two target proteins. When in proximity, a cascade of chemical reactions is initiated upon laser excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead. A small molecule that disrupts the protein-protein interaction will prevent the beads from coming together, leading to a decrease in the signal.
Materials:
-
Recombinant human DCN1 protein (e.g., with a His-tag)
-
Recombinant human UBC12 protein (e.g., with a GST-tag)
-
This compound
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Glutathione Donor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute recombinant DCN1-His and GST-UBC12 to their optimal concentrations in assay buffer.
-
Dilute the AlphaScreen beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
In a 384-well plate, add DCN1-His, GST-UBC12, and either this compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the inhibitor to bind to DCN1.
-
Add the AlphaScreen Glutathione Donor beads and incubate (e.g., 60 minutes) to allow binding to GST-UBC12.
-
Add the AlphaScreen Nickel Chelate Acceptor beads and incubate (e.g., 60 minutes) in the dark to allow binding to DCN1-His.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the DCN1-UBC12 interaction.
-
Conclusion
This compound is a powerful chemical probe and a potential therapeutic lead compound that targets the DCN1-UBC12 interaction with high potency and selectivity. Its covalent mechanism of action provides durable inhibition of cullin 3 neddylation, leading to the accumulation of key cellular proteins like NRF2. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the biological roles of the DCN1-CUL3 axis and to advance the development of novel therapeutics targeting the neddylation pathway. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual aid for understanding the complex biology and the scientific approach to its study.
References
The Potent and Selective Inhibition of Cullin 3 Neddylation by DI-1859: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism and effects of DI-1859, a potent and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). By targeting DCN1, this compound effectively blocks the neddylation of Cullin 3 (CUL3), a critical post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs). This guide summarizes the quantitative data on the dose-dependent and time-course effects of this compound on CUL3 neddylation, details the experimental protocols for its assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Cullin 3 Neddylation and its Inhibition
Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to a target protein.[1] The most well-characterized substrates for neddylation are the cullin proteins, which serve as scaffolds for the largest family of E3 ubiquitin ligases, the CRLs.[2][3] Neddylation of the cullin scaffold protein, such as CUL3, induces a conformational change that is essential for the catalytic activity of the CRL complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of its specific substrate proteins.[4][5]
The CUL3-RING E3 ligase (CRL3) complex plays a pivotal role in regulating various cellular processes by targeting a wide range of substrates for degradation. One of the key substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, CRL3 mediates the ubiquitination and degradation of NRF2, maintaining it at low levels.
The neddylation of CUL3 is facilitated by a cascade of enzymes, including the E1 NEDD8-activating enzyme (NAE), an E2 NEDD8-conjugating enzyme (UBE2M or UBE2F), and a DCN1-like protein that acts as a scaffold-type E3 ligase. This compound is a small molecule inhibitor that selectively and covalently targets DCN1. By binding to DCN1, this compound disrupts the DCN1-UBE2M interaction, thereby preventing the transfer of NEDD8 to CUL3 and inhibiting its neddylation. This leads to the inactivation of the CRL3 E3 ligase complex and the subsequent accumulation of its substrates, such as NRF2.
Quantitative Analysis of this compound's Effect on CUL3 Neddylation
The inhibitory effect of this compound on CUL3 neddylation has been demonstrated to be highly potent and selective. The following tables summarize the key quantitative and semi-quantitative findings from dose-response and time-course experiments.
Dose-Response Effect of this compound on CUL3 Neddylation
This compound exhibits a potent, dose-dependent inhibition of CUL3 neddylation in various cell lines, with significant effects observed at low nanomolar concentrations. It is reported to be approximately 1000 times more potent than the earlier DCN1 inhibitor, DI-591.
| Cell Line | This compound Concentration | Observed Effect on CUL3 Neddylation | Reference |
| U2OS | 1 nM | Significant inhibition of CUL3 neddylation observed. | |
| U2OS | 10 nM - 1 µM | Profound inhibition of CUL3 neddylation. | |
| THLE2 | 0.3 nM | Significant reduction in the level of neddylated CUL3. | |
| THLE2 | 1 nM - 3 nM | Profound inhibition of the neddylation of CUL3. |
Selectivity of this compound for CUL3 Neddylation
A key feature of this compound is its remarkable selectivity for inhibiting the neddylation of CUL3 over other cullin family members.
| Cullin Member | This compound Treatment | Observed Effect on Neddylation | Reference |
| CUL1 | Not specified | No significant inhibition observed. | |
| CUL2 | Not specified | No significant inhibition observed. | |
| CUL4A | Not specified | No significant inhibition observed. | |
| CUL4B | Not specified | No significant inhibition observed. | |
| CUL5 | Not specified | No significant inhibition observed. |
Time-Course Effect of this compound on the CRL3 Substrate NRF2
The inhibition of CUL3 neddylation by this compound leads to the stabilization and accumulation of its substrate, NRF2. Time-course studies in mice have demonstrated a robust and sustained increase in NRF2 protein levels in the liver following a single administration of this compound.
| Time Point (Post-administration) | Observed Effect on NRF2 Protein Levels in Mouse Liver | Reference |
| > 24 hours | Upregulation of NRF2 persists. |
Experimental Protocols
The following section provides a detailed methodology for assessing the effect of this compound on CUL3 neddylation using Western blotting.
Western Blot Analysis of CUL3 Neddylation
This protocol describes the steps to detect and semi-quantify the levels of neddylated and unneddylated CUL3 in cell lysates following treatment with this compound.
3.1.1. Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CUL3 (capable of detecting both neddylated and unneddylated forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
3.1.2. Procedure
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS or THLE2) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or with a fixed concentration for different time points. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours for dose-response).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of the neddylated CUL3 (N-CUL3) and unneddylated CUL3 bands is achieved. N-CUL3 will migrate slower (approximately 8-10 kDa larger) than the unneddylated form.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CUL3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to N-CUL3 and unneddylated CUL3. The ratio of N-CUL3 to total CUL3 (N-CUL3 + CUL3) can be calculated to quantify the extent of neddylation.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow described in this guide.
Signaling Pathway of CUL3 Neddylation and its Inhibition by this compound
Caption: CUL3 neddylation pathway and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of CUL3 neddylation.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the neddylation pathway. Its high potency and remarkable selectivity for CUL3 neddylation make it an invaluable tool for studying the biological roles of the CRL3 E3 ligase complex and a promising candidate for therapeutic development in diseases where CRL3 activity is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A novel uterine leiomyoma subtype exhibits NRF2 activation and mutations in genes associated with neddylation of the Cullin 3-RING E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Compound DI-1859: A Look into its Origins and the Innovative Technology Behind its Potential Discovery
San Diego, CA - As of late 2025, a comprehensive review of publicly accessible scientific literature, clinical trial databases, and corporate disclosures reveals no specific drug candidate or chemical entity designated as DI-1859. This suggests that this compound may be an internal codename for a compound in the early stages of preclinical development, not yet disclosed to the public, or a misinterpretation of an existing entity.
However, the nomenclature strongly suggests a connection to 1859, Inc. , a San Diego-based biotechnology company at the forefront of integrating artificial intelligence (AI) with high-throughput empirical screening to revolutionize small molecule drug discovery.[1][2][3][4] While the specifics of this compound remain elusive, a deep dive into the technology and strategic direction of 1859, Inc. provides a framework for understanding how such a molecule would be discovered and developed.
1859, Inc.: A New Paradigm in Drug Discovery
Founded in 2019, 1859, Inc. aims to significantly shorten the timeline and reduce the costs associated with bringing new medicines to patients. The company's name pays homage to the year Charles Darwin published "On the Origin of Species," reflecting its own mission to evolve the drug discovery process. In February 2022, the company announced a $40 million Series A financing round to advance its platform and preclinical programs.
The core of 1859, Inc.'s approach lies in its proprietary platform that marries generative AI with pico-scale, activity-based screening. This synergistic engine allows for the rapid design, synthesis, and testing of vast chemical libraries against a wide array of biological targets.
The Technology Platform: An Integrated Workflow
The company's innovative workflow enables a rapid "design-make-screen" cycle, which is crucial for accelerating the journey from a novel biological target to a viable clinical candidate.
Experimental Workflow at 1859, Inc.
References
DI-1859: A Covalent Inhibitor of DCN1 for Selective Cullin 3 Neddylation Blockade
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DI-1859 is a potent and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1), a critical E3 ligase-like protein that facilitates the neddylation of cullin proteins. Neddylation is a post-translational modification essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which play a pivotal role in regulating the turnover of approximately 20% of the mammalian proteome. This compound distinguishes itself by selectively inhibiting the neddylation of cullin 3 (CUL3), leading to the stabilization of CUL3 substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). This selective action provides a valuable tool for studying the specific functions of the CUL3-NRF2 signaling axis and presents a promising therapeutic strategy for conditions where upregulation of NRF2 is beneficial, such as in protecting against oxidative stress-induced tissue damage.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as a covalent inhibitor by forming an irreversible bond with a cysteine residue (Cys115) within the binding pocket of DCN1.[1] This covalent modification sterically hinders the interaction between DCN1 and the E2 neddylation-conjugating enzyme UBC12, thereby preventing the transfer of NEDD8 to CUL3.[1] The inhibition of CUL3 neddylation leads to the inactivation of the CUL3-RBX1-KEAP1 E3 ubiquitin ligase complex.[1] Consequently, the primary substrate of this complex, NRF2, escapes degradation and accumulates in the cell.[1] Elevated levels of NRF2 lead to the transcriptional activation of antioxidant response element (ARE)-containing genes, which play a crucial role in cellular defense against oxidative stress.[1]
Signaling Pathway
Caption: Mechanism of this compound action on the DCN1 signaling pathway.
Quantitative Data
This compound demonstrates potent and selective inhibition of CUL3 neddylation in cellular assays.
| Parameter | Value | Assay Type | Notes | Reference |
| Cellular Potency | Low nanomolar | In-cell Cullin Neddylation Assay | This compound inhibits neddylation of cullin 3 at low nanomolar concentrations. | |
| Selectivity | >1000-fold for CUL3 | In-cell Cullin Neddylation Assay | Highly selective for cullin 3 over other cullins (CUL1, CUL2, CUL4A, CUL4B, CUL5). | |
| Potency vs. Reversible Inhibitor | ~1000 times more potent | In-cell Cullin Neddylation Assay | Compared to the reversible DCN1 inhibitor DI-591. |
Note: Specific IC50 and Kd values for this compound are not explicitly reported in the primary literature; potency is described in terms of effective concentrations in cellular assays.
Experimental Protocols
In-cell Cullin Neddylation Assay
This assay assesses the ability of this compound to inhibit the neddylation of endogenous cullin proteins in cultured cells.
Workflow:
Caption: Workflow for the in-cell cullin neddylation assay.
Methodology:
-
Cell Culture: Plate U2OS (human osteosarcoma) or THLE-2 (human liver epithelial) cells and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cullin 3 overnight at 4°C. A loading control, such as GAPDH, should also be probed.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The neddylated form of Cullin 3 will appear as a band with a higher molecular weight (~8 kDa shift) than the un-neddylated form. Quantify the band intensities to determine the extent of neddylation inhibition.
Mass Spectrometry for Covalent Binding Analysis
This protocol is used to confirm the covalent binding of this compound to DCN1.
Methodology:
-
Incubation: Incubate recombinant human DCN1 protein with this compound at a specific molar ratio (e.g., 1:2) in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT) for a set time (e.g., 1 hour) at room temperature.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip.
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the molecular weight of the DCN1 protein treated with this compound to the untreated control. An increase in mass corresponding to the molecular weight of this compound minus the leaving group confirms covalent adduct formation.
NRF2 Accumulation Western Blot
This protocol is used to measure the downstream effect of DCN1 inhibition on the stabilization of NRF2.
Methodology:
-
Cell or Tissue Lysates: Prepare protein lysates from cells treated with this compound or from tissues of animals treated with the compound.
-
Western Blotting: Perform western blotting as described in the "In-cell Cullin Neddylation Assay" protocol, but use a primary antibody specific for NRF2. Other relevant proteins, such as KEAP1 and downstream targets of NRF2 (e.g., HO-1), can also be probed.
-
Data Analysis: Quantify the band intensity of NRF2 relative to a loading control to determine the extent of its accumulation.
Acetaminophen (APAP)-Induced Liver Injury Mouse Model
This in vivo model is used to evaluate the protective effects of this compound against oxidative stress-induced liver damage.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control
-
APAP only
-
This compound pre-treatment followed by APAP
-
This compound post-treatment after APAP
-
-
Dosing:
-
Administer this compound (e.g., 25 or 50 mg/kg) via intraperitoneal (IP) injection.
-
Administer a high dose of APAP (e.g., 400 mg/kg, IP) to induce liver injury.
-
-
Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), collect blood and liver tissue samples.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histology: Perform H&E staining of liver tissue sections to evaluate tissue morphology and necrosis.
-
Western Blot Analysis: Analyze liver tissue lysates for NRF2 and HO-1 levels to confirm target engagement and downstream pathway activation.
-
ROS Measurement: Measure reactive oxygen species (ROS) levels in liver tissue.
-
Conclusion
This compound is a powerful and selective research tool for investigating the CUL3-NRF2 signaling pathway. Its covalent mechanism of action and high potency make it a valuable probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to explore the therapeutic potential of selective DCN1 inhibition in various disease models characterized by oxidative stress.
References
Methodological & Application
Application Notes and Protocols for Inhibitor Use in Cell Culture
Important Note for the User: The query "DI-1859" is ambiguous and may refer to at least two distinct compounds in scientific literature. To provide a comprehensive resource, these application notes detail the use of:
-
This compound , a potent and selective covalent inhibitor of DCN1.
-
A representative MTHFD2 inhibitor , as this compound is not a designated name for a publicly disclosed MTHFD2 inhibitor. We will use publicly available data for potent MTHFD2 inhibitors like DS18561882 and TH9619 as examples.
Please verify the specific target and compound you are working with before proceeding with any experiment.
Section 1: this compound (DCN1 Inhibitor)
Introduction
This compound is a potent, selective, and covalent inhibitor of DCN1 (Defective in Cullin Neddylation 1). DCN1 is a crucial component of the neddylation pathway, which activates Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting DCN1, this compound prevents the neddylation of cullin 3 (CUL3), leading to the accumulation of CRL3 substrates, such as the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1] This mechanism makes this compound a valuable tool for studying the roles of DCN1 and neddylation in various cellular processes and a potential therapeutic agent.[1]
Mechanism of Action Signaling Pathway
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| Target | DCN1 | Not specified | [1] |
| Effect | Inhibits Cullin 3 neddylation | Cells | [1] |
| Downstream Effect | Induces robust increase of NRF2 protein | Mouse liver | [1] |
| Observed Concentration | Low nanomolar | Cells |
Experimental Protocols
1.4.1. Preparation of this compound Stock Solution
-
Resuspend this compound: this compound is typically supplied as a solid. Resuspend it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
1.4.2. General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of treatment, thaw the this compound stock solution and dilute it to the desired final concentrations in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as Western blotting for NRF2 and CUL3 neddylation, qPCR for NRF2 target genes, or cell viability assays.
Section 2: MTHFD2 Inhibitors (e.g., DS18561882, TH9619)
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, which is essential for the synthesis of purines and thymidine. MTHFD2 is highly expressed in various cancer types while having minimal expression in normal adult tissues, making it an attractive target for cancer therapy. Selective MTHFD2 inhibitors, such as those from the tricyclic coumarin series (e.g., DS18561882) or other chemical scaffolds (e.g., TH9619), have been developed to target this metabolic vulnerability in cancer cells.
Mechanism of Action Signaling Pathway
Data Presentation
| Compound | Target | IC50 | Cell Line(s) | Effect | Reference |
| DS18561882 | MTHFD2 | Not specified | MDA-MB-231 | Antitumor effects in vivo | |
| TH9619 | MTHFD2 | 47 nM | HL-60 | Potent inhibition | |
| LY345899 | MTHFD1/2 | 663 nM (MTHFD2) | Colorectal cancer | Dual inhibitor, suppressed tumor growth | |
| Carolacton | MTHFD1/2 | Low nanomolar | Not specified | Dual inhibitor |
Experimental Protocols
2.4.1. Preparation of MTHFD2 Inhibitor Stock Solution
-
Resuspend Inhibitor: Based on the manufacturer's instructions, dissolve the MTHFD2 inhibitor (e.g., DS18561882, TH9619) in a suitable solvent, typically DMSO, to make a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
2.4.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Plate cells (e.g., HL-60, MDA-MB-231) in a 96-well plate at an appropriate density.
-
Drug Dilution: Prepare a serial dilution of the MTHFD2 inhibitor in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: After the cells have adhered (if applicable), replace the medium with the drug-containing medium.
-
Incubation: Incubate the plate for a period of 72 to 96 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.
2.4.3. Western Blot for Target Engagement
-
Cell Treatment: Treat cells with the MTHFD2 inhibitor at various concentrations and time points as described in the general protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against a downstream marker of MTHFD2 inhibition (e.g., a protein involved in nucleotide synthesis) or a general cell stress marker. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
References
Application Notes and Protocols for In Vivo Administration of DI-1859
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-1859 is a potent, selective, and covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1). By selectively inhibiting the neddylation of Cullin 3 (CUL3), a component of the Cullin-RING E3 ubiquitin ligase (CRL) complex, this compound leads to the accumulation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4] NRF2 is a master regulator of the antioxidant response, and its stabilization has shown therapeutic potential in various disease models. Preclinical studies have demonstrated that this compound effectively protects mice from acetaminophen-induced liver injury, highlighting its potential as a therapeutic agent for conditions involving oxidative stress.[1]
These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of acetaminophen-induced liver injury, based on published research.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Acetaminophen-Induced Liver Injury
| Treatment Group | Dose (mg/kg) | Administration Route | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | Intraperitoneal | Normal Range | Normal Range |
| Acetaminophen | 300 | Intraperitoneal | Significantly Elevated | Significantly Elevated |
| This compound + Acetaminophen | 20 | Intraperitoneal | Significantly Reduced vs. Acetaminophen | Significantly Reduced vs. Acetaminophen |
Note: This table is a representative summary based on the expected outcomes from the described study. Actual values should be obtained from the specific experimental results.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Half-life (t½) | Data not available |
| Bioavailability | Data not available |
| Cmax | Data not available |
| Tmax | Data not available |
Note: Specific pharmacokinetic data for this compound is not yet publicly available.
Experimental Protocols
Protocol: In Vivo Administration of this compound for Protection Against Acetaminophen-Induced Liver Injury in Mice
This protocol is based on the methodology described by Zhou et al. in Nature Communications (2021).
1. Materials
-
This compound (MedChemExpress, HY-145733)
-
Acetaminophen (Sigma-Aldrich)
-
Vehicle for this compound: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline
-
Vehicle for Acetaminophen: Saline, warmed to 40°C
-
Male C57BL/6 mice, 8-10 weeks old
-
Sterile syringes and needles (27-gauge)
-
Standard laboratory equipment for animal handling and dosing
2. Animal Handling and Acclimatization
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Fast mice for 12-14 hours before acetaminophen administration, with free access to water.
3. Preparation of Dosing Solutions
-
This compound Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of dosing, dilute the stock solution with PEG300, Tween 80, and saline to the final concentrations of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
The final concentration of this compound should be calculated to deliver a 20 mg/kg dose in a volume of 10 mL/kg.
-
-
Acetaminophen Solution:
-
Dissolve acetaminophen in warmed (40°C) sterile saline to a final concentration of 30 mg/mL.
-
Maintain the solution at 40°C to ensure acetaminophen remains dissolved.
-
Prepare fresh on the day of the experiment.
-
4. In Vivo Administration Workflow
Caption: Experimental workflow for this compound in vivo study.
5. Dosing Procedure
-
This compound Administration:
-
One hour prior to acetaminophen challenge, administer this compound (20 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
-
Acetaminophen Administration:
-
Administer acetaminophen (300 mg/kg) or saline control via i.p. injection.
-
6. Endpoint Analysis
-
Sample Collection:
-
At 8 to 24 hours post-acetaminophen administration, euthanize mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with PBS and collect liver tissue.
-
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver necrosis.
-
-
Western Blot Analysis:
-
Homogenize a portion of the liver tissue to prepare protein lysates.
-
Perform Western blot analysis to assess the levels of NRF2 and other relevant proteins.
-
7. Safety Precautions
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Handle this compound and acetaminophen with appropriate personal protective equipment.
-
Dispose of all waste materials according to institutional regulations.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 4. portlandpress.com [portlandpress.com]
Recommended DI-1859 Concentration for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-1859 is a potent, selective, and covalent inhibitor of the Defective in Cullin Neddylation 1 (DCN1) protein. By targeting DCN1, this compound effectively inhibits the neddylation of Cullin 3 (CUL3), a crucial step in the activation of the CUL3-RING E3 ubiquitin ligase complex. This inhibition leads to the stabilization and accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings to study the DCN1-CUL3-NRF2 signaling axis and its downstream effects, particularly in the context of cytoprotection.
Introduction
The DCN1-CUL3-KEAP1-NRF2 signaling pathway is a critical regulator of cellular homeostasis and defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) acts as a substrate adaptor for the CUL3-RING E3 ubiquitin ligase, targeting NRF2 for ubiquitination and subsequent proteasomal degradation. The neddylation of CUL3, facilitated by DCN1, is essential for the activity of this E3 ligase complex.
This compound covalently modifies DCN1, disrupting its interaction with UBC12 and thereby preventing CUL3 neddylation. This leads to the inactivation of the CUL3-KEAP1 E3 ligase complex, resulting in the accumulation of NRF2 in the nucleus. Nuclear NRF2 then heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression.
This document provides recommended concentrations and detailed protocols for utilizing this compound to investigate this pathway and its therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of CUL3 Neddylation | Various | As low as 0.3 nM | Effective inhibition | [1][2] |
| Induction of NRF2 Accumulation | Various | As low as 0.3 nM | Significant accumulation | [1][2] |
| Potency Comparison | Various | ~1000x more potent than DI-591 | Inhibition of CUL3 neddylation | [1] |
In Vivo Application of this compound
| Animal Model | Application | Dosing Regimen | Effect | Reference |
| Mouse | Acetaminophen-induced liver damage | 30 mg/kg, intraperitoneal injection | Robust increase in NRF2 protein in the liver and protection from liver damage. |
Experimental Protocols
In Vitro Protocol: Inhibition of CUL3 Neddylation and NRF2 Activation
Objective: To determine the effective concentration of this compound for inhibiting CUL3 neddylation and inducing NRF2 accumulation in a selected cell line.
Materials:
-
This compound (MedchemExpress)
-
Cell line of interest (e.g., HEK293T, A549, HepG2)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-NRF2, anti-CUL3, anti-KEAP1, anti-Lamin B1, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 1 µM).
-
Treatment: The following day, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with lysis buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Assess the neddylated and un-neddylated forms of CUL3. A shift in the band to a lower molecular weight indicates inhibition of neddylation.
-
Quantify the levels of NRF2 in the nuclear fraction, using Lamin B1 as a nuclear loading control. An increase in nuclear NRF2 indicates activation. Use β-actin as a loading control for whole-cell or cytoplasmic lysates.
-
In Vivo Protocol: Protection Against Acetaminophen-Induced Liver Injury
Objective: To evaluate the protective effect of this compound in a mouse model of acetaminophen-induced hepatotoxicity.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, PBS with appropriate solubilizing agents)
-
Acetaminophen (APAP)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (for serum analysis)
-
Tissue collection and processing reagents (formalin, paraffin)
-
ALT/AST assay kits
-
Histology equipment and stains (H&E)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
This compound Formulation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
Dosing:
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
The timing of this compound administration relative to the APAP challenge is critical and may need to be optimized (e.g., pre-treatment 1-2 hours before APAP).
-
-
Induction of Liver Injury:
-
Fast mice overnight (approximately 12-16 hours) before APAP administration.
-
Administer a single dose of APAP (e.g., 300-400 mg/kg, i.p.).
-
-
Sample Collection:
-
At a predetermined time point after APAP administration (e.g., 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with saline and collect liver tissue samples.
-
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammation.
-
Western Blotting: Snap-freeze a portion of the liver in liquid nitrogen for subsequent protein analysis (e.g., NRF2, HO-1, NQO1) to confirm target engagement.
-
Mandatory Visualizations
Caption: The DCN1-CUL3-NRF2 signaling pathway and the mechanism of action of this compound.
Caption: In Vitro experimental workflow for assessing this compound activity.
Caption: In Vivo experimental workflow for evaluating the protective effects of this compound.
References
Application Notes and Protocols for Studying CRL3 Ubiquitin Ligase with Pevonedistat (MLN4924)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cullin-RING Ligase 3 (CRL3) complexes represent a major class of E3 ubiquitin ligases, playing a critical role in cellular homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation. These complexes consist of a CUL3 scaffold protein, a RING-box protein (RBX1), and one of over 200 substrate-specific adaptors known as BTB (Bric-a-brac, Tramtrack, Broad complex) proteins. The diversity of BTB proteins allows CRL3 ligases to regulate a vast number of cellular processes, including cell cycle progression, stress responses, and development. Dysregulation of CRL3 activity is implicated in various diseases, including cancer and neurodevelopmental disorders, making them attractive targets for therapeutic intervention.
While the originally requested compound, DI-1859, is not documented in publicly available scientific literature, this document provides detailed application notes and protocols for a well-characterized and widely used inhibitor of the Cullin-RING ligase family, Pevonedistat (also known as MLN4924) . Pevonedistat is a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By inhibiting NAE, Pevonedistat prevents the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins (a process called neddylation), which is essential for the activation of all CRLs, including CRL3.[1][2] Inactivation of CRLs leads to the accumulation of their substrates, triggering cellular responses such as cell cycle arrest, apoptosis, and senescence. These application notes will serve as a comprehensive guide for utilizing Pevonedistat as a powerful tool to investigate the function and regulation of CRL3 ubiquitin ligases.
Mechanism of Action of Pevonedistat
Pevonedistat functions as a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The neddylation cascade is a three-step enzymatic process analogous to ubiquitination:
-
Activation (E1): NAE activates NEDD8 in an ATP-dependent reaction, forming a high-energy thioester bond.
-
Conjugation (E2): The activated NEDD8 is transferred to a NEDD8-conjugating enzyme (e.g., UBE2M or UBE2F).
-
Ligation (E3): A NEDD8-E3 ligase facilitates the transfer of NEDD8 to a lysine residue on the cullin protein.
Pevonedistat forms a stable covalent adduct with NEDD8 within the active site of NAE, effectively halting the entire neddylation cascade. This prevents the neddylation of all cullin family members, thereby inhibiting the activity of all CRL complexes.
Quantitative Data for Pevonedistat (MLN4924)
The following table summarizes key quantitative data for Pevonedistat from various in vitro and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC50 (NAE) | 4.7 nM | Biochemical assay | |
| IC50 (HCT-116 cells) | 0.28 µM (p53 mutant) | Cell viability assay | |
| IC50 (NCI-H460 cells) | 1.5 µM (p53 wild-type) | Cell viability assay | |
| IC50 (Neuroblastoma cell lines) | 136–400 nM | Cell viability assay | |
| IC50 (BxPC-3 cells) | 213 nM | CCK8 assay | |
| IC50 (U87 cells) | 4.28 µM | CCK8 assay |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of Pevonedistat on CRL3 ubiquitin ligase activity and downstream cellular processes.
In Vitro CRL3 Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of a specific CRL3 substrate to assess the direct inhibitory effect of Pevonedistat.
Materials:
-
Recombinant human E1 (UBA1)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human Ubiquitin
-
Recombinant human CRL3 components (e.g., CUL3/RBX1, BTB-adaptor like KEAP1)
-
Substrate for the specific CRL3 complex (e.g., a peptide of Nrf2 for CRL3KEAP1)
-
Pevonedistat (MLN4924)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Western blot reagents and antibodies (anti-substrate or anti-ubiquitin)
Procedure:
-
Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add the reconstituted CRL3 complex and the specific substrate to each tube.
-
Add varying concentrations of Pevonedistat or vehicle (DMSO) to the respective tubes.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate to detect its ubiquitination status (appearance of higher molecular weight bands) or an antibody against ubiquitin.
Cellular Thermal Shift Assay (CETSA) for NAE Target Engagement
CETSA is a powerful method to confirm the direct binding of Pevonedistat to its target, NAE, in a cellular context.
Materials:
-
Cell culture reagents
-
Pevonedistat (MLN4924)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents and anti-NAE antibody
Procedure:
-
Culture cells to near confluency.
-
Treat cells with Pevonedistat or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble NAE in the supernatant by Western blotting.
-
Plot the band intensities against temperature to generate a thermal melt curve. A shift in the curve for Pevonedistat-treated cells indicates target engagement.
Immunoprecipitation and Western Blotting for CRL3 Substrate Accumulation
This protocol is used to demonstrate the functional consequence of CRL3 inhibition by Pevonedistat, which is the accumulation of its substrates.
Materials:
-
Cell culture reagents
-
Pevonedistat (MLN4924)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation (e.g., anti-CUL3, anti-KEAP1)
-
Protein A/G magnetic beads
-
Western blot reagents and primary antibodies (e.g., anti-Nrf2, anti-p21, anti-CDT1, anti-CUL3, anti-NEDD8)
Procedure:
-
Treat cells with various concentrations of Pevonedistat for different time points.
-
Lyse the cells and quantify the protein concentration.
-
(Optional) Perform immunoprecipitation for CUL3 or a specific BTB-adaptor to analyze changes in the composition of the CRL3 complex.
-
Separate proteins from whole-cell lysates or immunoprecipitated samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against known CRL3 substrates (e.g., Nrf2 for CRL3KEAP1), general CRL substrates (e.g., p21, CDT1), and neddylated CUL3 (which should decrease with treatment). An anti-NEDD8 antibody can also be used to visualize the global inhibition of neddylation.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence.
Cell Viability and Apoptosis Assays
These assays are used to assess the downstream cellular consequences of CRL3 inhibition by Pevonedistat.
Cell Viability Assay (MTT or AlamarBlue):
-
Seed cells in a 96-well plate.
-
Treat with a dose range of Pevonedistat for 24-72 hours.
-
Add MTT or AlamarBlue reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance or fluorescence to determine cell viability.
Apoptosis Assay (Annexin V Staining):
-
Treat cells with Pevonedistat for 24-48 hours.
-
Harvest and stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
Pevonedistat (MLN4924) is a critical tool for researchers studying the ubiquitin-proteasome system. By potently and selectively inhibiting the NAE, it allows for the functional interrogation of all Cullin-RING ligases, including the diverse family of CRL3 complexes. The protocols and data presented in these application notes provide a robust framework for investigating the role of CRL3 in various biological and pathological contexts. While Pevonedistat is not a CRL3-specific inhibitor, its well-defined mechanism of action and the wealth of available data make it an invaluable compound for elucidating the consequences of global CRL inhibition, which can then be complemented with more targeted genetic approaches to dissect the specific functions of CRL3. As research into CRL inhibitors continues, the methodologies outlined here will remain fundamental for the characterization of novel and more selective modulators of this important E3 ligase family.
References
Application Notes and Protocols for MALT1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the nuclear factor-κB (NF-κB) pathway.[1][2] Its proteolytic activity is essential for the survival and proliferation of certain cancer cells, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1][3] MALT1 inhibitors are a class of therapeutic agents designed to block this activity, offering a targeted approach for treating these malignancies. This document provides detailed protocols for the experimental design of studies involving a representative MALT1 inhibitor, here referred to as DI-1859, based on established methodologies for similar compounds.
Mechanism of Action
MALT1 is a paracaspase that, upon activation, cleaves several substrates, including A20, BCL10, CYLD, and RelB.[3] This cleavage activity is crucial for sustaining the chronic B-cell receptor (BCR) signaling that drives NF-κB activation in ABC-DLBCL. This compound is a potent and selective inhibitor of the MALT1 protease. By blocking the catalytic activity of MALT1, this compound is expected to inhibit the cleavage of its substrates, leading to reduced NF-κB signaling, decreased expression of pro-survival genes, and ultimately, cell cycle arrest and apoptosis in MALT1-dependent cancer cells.
Signaling Pathway
The diagram below illustrates the role of MALT1 in the BCR signaling pathway and the point of intervention for this compound.
Caption: MALT1 signaling pathway in ABC-DLBCL.
Experimental Protocols
In Vitro MALT1 Protease Inhibition Assay
This assay determines the direct inhibitory effect of this compound on recombinant MALT1 protease activity.
Methodology:
-
A recombinant form of MALT1 is used, often fused to a dimerization motif like a leucine zipper (LZ-MALT1) to promote activation.
-
The assay is performed in a suitable buffer system (e.g., HEPES, pH 7.5, with DTT and NaCl).
-
A fluorogenic MALT1 substrate (e.g., Ac-LR-H-Arg-AMC) is added to the reaction mixture.
-
This compound is serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of LZ-MALT1.
-
The fluorescence signal, corresponding to substrate cleavage, is measured over time using a plate reader.
-
IC50 values are calculated by plotting the rate of substrate cleavage against the concentration of this compound.
Data Presentation:
| Compound | MALT1 Protease IC50 (nM) |
| This compound | Example: 5.2 |
| Control Inhibitor (e.g., Z-VRPR-FMK) | Example: 15.8 |
Cellular MALT1 Activity Assay
This assay measures the ability of this compound to inhibit MALT1 activity within living cells.
Methodology:
-
A reporter cell line, such as OCI-Ly3 MALT1-GloSensor, which expresses a biosensor that measures MALT1 protease activity, can be used.
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
The GloSensor reagent is added, and luminescence, which is inversely proportional to MALT1 activity, is measured.
-
Alternatively, inhibition of MALT1 substrate cleavage can be assessed by Western blot.
-
Treat MALT1-dependent cells (e.g., HBL-1, TMD8) with this compound for 1-2 hours.
-
Lyse the cells and perform Western blotting for MALT1 substrates like BCL10, A20, or CYLD to observe the reduction in their cleavage products.
-
Data Presentation:
| Cell Line | This compound Cellular IC50 (nM) |
| OCI-Ly3 MALT1-GloSensor | Example: 25.1 |
| HBL-1 | Example: 32.5 |
| TMD8 | Example: 41.3 |
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cell lines.
Methodology:
-
Cell Viability (e.g., CellTiter-Glo® Assay):
-
Seed ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3) and MALT1-independent GCB-DLBCL cell lines (e.g., OCI-Ly1) in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Add CellTiter-Glo® reagent and measure luminescence to determine the number of viable cells.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
-
-
Cell Proliferation (e.g., CFSE Assay):
-
Label cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Treat with this compound or vehicle control.
-
Analyze CFSE dilution by flow cytometry at different time points (e.g., 48, 72, 96 hours) to measure cell division.
-
Data Presentation:
| Cell Line (Subtype) | This compound GI50 (µM) |
| HBL-1 (ABC) | Example: 0.2 |
| TMD8 (ABC) | Example: 0.5 |
| OCI-Ly3 (ABC) | Example: 0.4 |
| OCI-Ly1 (GCB) | Example: >10 |
Apoptosis Assay
This assay quantifies the induction of programmed cell death by this compound.
Methodology:
-
Treat MALT1-dependent and -independent cell lines with this compound at concentrations around their GI50 values for 24, 48, and 72 hours.
-
Stain cells with Annexin V and a viability dye (e.g., DAPI or Propidium Iodide).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
Data Presentation:
| Cell Line | Treatment | % Apoptotic Cells (48h) |
| HBL-1 | Vehicle | Example: 5% |
| HBL-1 | This compound (0.5 µM) | Example: 45% |
| OCI-Ly1 | Vehicle | Example: 4% |
| OCI-Ly1 | This compound (5 µM) | Example: 8% |
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation:
-
Implant ABC-DLBCL cells (e.g., TMD8 or OCI-Ly3) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily, by intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrate cleavage) and histological examination.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Example: 1500 | - |
| This compound (30 mg/kg) | Example: 300 | Example: 80% |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel MALT1 inhibitor like this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This document provides a comprehensive set of protocols for the preclinical evaluation of the MALT1 inhibitor this compound. The described experiments are designed to thoroughly characterize its mechanism of action, cellular activity, and in vivo efficacy. The structured data presentation and clear methodologies are intended to facilitate the planning and execution of research in the development of novel targeted therapies for MALT1-dependent cancers.
References
Application Notes and Protocols: Allosteric MALT1 Inhibitor DI-1859
For Research Use Only.
Introduction
DI-1859 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor engagement in lymphocytes.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1's proteolytic activity is essential for the cleavage of several substrates, including RelB, A20, and CYLD, which in turn regulates T-cell and B-cell activation.[1][4] Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.
This compound binds to an allosteric site on MALT1, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition offers high selectivity over other proteases. These application notes provide guidelines for the solubility and preparation of this compound for use in common in vitro and in vivo research assays.
Physicochemical Properties
| Property | Data |
| Chemical Name | N/A (Internal Designation: this compound) |
| Molecular Formula | N/A |
| Molecular Weight | N/A |
| Appearance | White to off-white solid |
Solubility Data
Quantitative solubility data for this compound in various solvents are summarized below. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions. For cell-based assays, the final concentration of organic solvents should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 43.8 mM, assuming MW ~456 g/mol ) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble | |
| Cell Culture Media (e.g., RPMI, DMEM) | Insoluble | Working solutions should be prepared by diluting a DMSO stock solution. |
Note: The solubility of this compound is expected to be in a similar range to other small molecule MALT1 inhibitors like MI-2, which has a molecular weight of 455.72 g/mol .
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (assuming a molecular weight of approximately 456 g/mol ), add 219 µL of DMSO.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile dilution tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.
-
For example, to prepare a 10 µM working solution, first dilute the 10 mM stock solution 1:100 in culture medium (e.g., 2 µL of stock in 198 µL of medium) to make an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5% to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Add the working solutions to your cell-based assays immediately after preparation.
Preparation for In Vivo Administration
For in vivo studies, proper formulation of the compound is critical for achieving desired exposure and efficacy. The following is a general guideline, and the optimal formulation may vary depending on the animal model and route of administration.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, Tween 80, PEG400, saline)
Example Formulation for Intraperitoneal (i.p.) Injection:
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock.
-
For the final formulation, a typical vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline.
-
Add the this compound/DMSO stock to the PEG400 and mix well.
-
Slowly add the saline to the DMSO/PEG400 mixture while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.
-
Administer the formulation to animals at the desired dose. For some MALT1 inhibitors, doses around 30 mg/kg have been used in mouse xenograft models.
Visualization of Signaling Pathway and Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NRF2 Activation by a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus.[4] In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins.
This application note provides a detailed protocol for assessing the activation of NRF2 in response to treatment with a test compound using Western blotting. The protocol includes methods for cell culture, treatment with the compound, preparation of whole-cell lysates, and crucially, the fractionation of cytoplasmic and nuclear extracts to observe the translocation of NRF2, a key indicator of its activation.
NRF2 Signaling Pathway
The canonical NRF2-KEAP1 signaling pathway is a key mechanism of cellular defense against oxidative stress. When cells are exposed to inducers, such as the hypothetical compound DI-1859, the interaction between NRF2 and KEAP1 is disrupted. This leads to the stabilization and accumulation of NRF2 in the cytoplasm, followed by its translocation into the nucleus. Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of antioxidant and detoxification genes.
Caption: NRF2 signaling pathway activation by a test compound.
Experimental Workflow
The overall experimental workflow for assessing NRF2 activation via Western blot is outlined below. This process begins with cell culture and treatment, followed by protein extraction, quantification, and finally, detection by Western blotting.
Caption: Western blot experimental workflow for NRF2 analysis.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from Western blot analysis of NRF2 expression in whole-cell lysates and nuclear/cytoplasmic fractions after treatment with the test compound.
| Treatment Group | NRF2 (Whole Cell) (Relative Density) | NRF2 (Cytoplasm) (Relative Density) | NRF2 (Nucleus) (Relative Density) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Test Compound (Low Dose) | Value | Value | Value |
| Test Compound (High Dose) | Value | Value | Value |
| Positive Control (e.g., Sulforaphane) | Value | Value | Value |
Relative density is normalized to the loading control (e.g., β-actin for whole cell and cytoplasmic fractions, Lamin B1 for nuclear fraction) and then to the vehicle control.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM sulforaphane).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 8 hours) to determine the optimal time for NRF2 activation.
Preparation of Whole-Cell Lysates
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (whole-cell lysate) to a new tube and store it at -80°C.
Nuclear and Cytoplasmic Fractionation
-
Cell Harvesting: Following treatment, wash cells with ice-cold PBS and scrape them into a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors). Incubate on ice for 15 minutes.
-
Cell Disruption: Add a detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
Cytoplasmic Fraction Collection: Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Resuspend the remaining nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors).
-
Nuclear Fraction Collection: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
Protein Quantification
-
BCA Assay: Determine the protein concentration of the whole-cell, cytoplasmic, and nuclear lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of thegel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NRF2 (e.g., rabbit anti-NRF2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for loading controls: β-actin for whole-cell and cytoplasmic fractions, and Lamin B1 for the nuclear fraction.
Data Analysis
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the NRF2 band intensity to the corresponding loading control for each sample. To determine the fold change in NRF2 expression, normalize the data to the vehicle control group.
Conclusion
This protocol provides a comprehensive guide for researchers to investigate the effect of a test compound on NRF2 activation. By analyzing both whole-cell lysates and subcellular fractions, this method allows for the robust assessment of NRF2 stabilization and nuclear translocation, key events in the activation of this critical cytoprotective pathway. Careful execution of this protocol will yield reliable and reproducible data for the evaluation of novel NRF2-activating compounds.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. A novel Nrf2 activator from microbial transformation inhibits radiation-induced dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining DI-1859 with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, potential applications, and detailed protocols for utilizing the selective DCN1 inhibitor, DI-1859, in combination with other therapeutic agents. This compound is a potent and covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1), which selectively blocks the neddylation of Cullin 3 (CUL3). This targeted mechanism of action provides a strong basis for synergistic combinations to enhance anti-cancer efficacy and overcome therapeutic resistance.
Introduction to this compound
This compound is a covalent inhibitor of DCN1, a critical co-E3 ligase in the neddylation pathway.[1][2][3] By binding to DCN1, this compound disrupts the interaction between DCN1 and the E2 conjugating enzyme UBC12, leading to the selective inhibition of CUL3 neddylation.[1][3] This results in the inactivation of the CUL3-RING E3 ubiquitin ligase (CRL3) complex and subsequent accumulation of its substrate proteins, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). While this compound has shown protective effects in models of acetaminophen-induced liver injury through NRF2 activation, its role in cancer therapy, particularly in combination with other inhibitors, is an emerging area of investigation.
Rationale for Combination Therapies
The therapeutic potential of this compound in oncology is hypothesized to be significantly enhanced when used in combination with other anti-cancer agents. The primary rationales for these combinations are outlined below:
-
Chemotherapy: Many chemotherapeutic drugs induce cellular stress and DNA damage. By activating NRF2, this compound could potentially protect normal cells from chemotherapy-induced toxicity. Conversely, the sustained activation of NRF2 in some cancer cells can promote chemoresistance. Therefore, the timing and context of the combination are critical. In some scenarios, inhibiting the neddylation pathway can disrupt cancer cell survival mechanisms, potentially lowering the threshold for chemotherapy-induced apoptosis.
-
Targeted Therapies (e.g., PARP Inhibitors): Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficient DNA damage repair pathways. Combining PARP inhibitors with agents that induce cell cycle arrest, a known effect of neddylation inhibition, could lead to synergistic cancer cell death.
-
Proteasome Inhibitors: The neddylation pathway and the ubiquitin-proteasome system are interconnected cellular degradation pathways. Dual inhibition could lead to a significant accumulation of regulatory proteins, thereby triggering robust apoptosis in cancer cells.
-
Immunotherapy: The induction of cellular stress by this compound may promote immunogenic cell death, enhancing the anti-tumor immune response. This could potentially increase the efficacy of immune checkpoint inhibitors.
-
Topoisomerase Inhibitors: The degradation of topoisomerase 1-cleavage complexes (TOP1-cc), a mechanism of resistance to TOP1 inhibitors, is mediated by a CUL3-dependent pathway. Inhibition of CUL3 neddylation by this compound could therefore sensitize cancer cells to TOP1 inhibitors.
Quantitative Data
While specific quantitative data for this compound in combination with other anti-cancer agents is not yet widely published, data from studies using the pan-neddylation inhibitor MLN4924 (pevonedistat) can provide a valuable reference for expected outcomes and experimental design.
Table 1: In Vitro Efficacy of the Neddylation Inhibitor Pevonedistat (MLN4924) in Renal Medullary Carcinoma (RMC) Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| RMC2C (platinum-naïve) | Pevonedistat | 0.199 |
| RMC219 (platinum-experienced) | Pevonedistat | 0.551 |
Table 2: In Vivo Efficacy of Pevonedistat in Combination with Chemotherapy in a Platinum-Naïve RMC Patient-Derived Xenograft (PDX) Model (RMC2X)
| Treatment Group | Mean Tumor Volume (mm³) ± SD |
| Vehicle Control | 2164 ± 835 |
| Pevonedistat | 433 ± 250 |
| Chemotherapy (Carboplatin + Paclitaxel) | 339 ± 44 |
| Pevonedistat + Chemotherapy | 75 ± 46 |
A significant synergistic therapeutic effect of pevonedistat combined with chemotherapy was observed (p=0.008 vs. chemotherapy alone).
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NRF2 Pathway Activation
This guide provides troubleshooting advice for researchers who are not observing the expected increase in Nuclear factor erythroid 2-related factor 2 (NRF2) activation after treatment with a potential activating compound, referred to here as DI-1859.
Frequently Asked Questions (FAQs)
Q1: We are not seeing an increase in NRF2 protein levels by Western blot after treating our cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of an observable increase in total NRF2 protein levels. Under basal conditions, NRF2 is rapidly degraded, making it difficult to detect.[1][2] Consider the following possibilities:
-
Compound Inactivity or Insufficient Dose: The compound may not be an effective NRF2 activator in your specific cell type or experimental conditions. It is also possible that the concentration used is too low to elicit a response.
-
Rapid NRF2 Turnover: Even with an activator, the NRF2 protein can still have a short half-life.[2][3] You may need to optimize the treatment duration.
-
Antibody Issues: The NRF2 antibody may not be specific or sensitive enough.[4] There are reports of antibodies recognizing non-specific bands. Additionally, NRF2 can migrate at a higher molecular weight than predicted (~95-110 kDa) due to post-translational modifications.
-
Subcellular Localization: NRF2 activation involves its translocation to the nucleus. Analyzing whole-cell lysates might dilute the signal of nuclear-accumulated NRF2.
Q2: Our qPCR results do not show an upregulation of NRF2 target genes (e.g., HMOX1, NQO1) after this compound treatment. What should we check?
A2: If you are not observing an increase in the mRNA levels of NRF2 target genes, consider these points:
-
Time Course: The peak expression of different NRF2 target genes can vary. You may need to perform a time-course experiment to capture the optimal window of gene expression.
-
Cell-Type Specificity: The NRF2-mediated response can be cell-type specific. The target genes you are probing might not be primary response genes in your chosen cell line.
-
RNA Quality: Ensure the integrity of your extracted RNA. Poor RNA quality can lead to unreliable qPCR results.
-
Primer Efficiency: Verify the efficiency of your qPCR primers for both the target genes and the housekeeping gene.
Q3: We are using an ARE-luciferase reporter assay, but we do not see an increase in luminescence with this compound. What could be the problem?
A3: An Antioxidant Response Element (ARE) reporter assay is a common method to assess NRF2 activation. If you are not seeing the expected signal, consider the following:
-
Transient Transfection Efficiency: If you are using a transient transfection approach, low transfection efficiency will result in a weak signal. It is crucial to have a positive control to validate the assay setup.
-
Cell Viability: High concentrations of the compound could be cytotoxic, leading to a decrease in cell viability and, consequently, a reduced luciferase signal. It is important to perform a cell viability assay in parallel.
-
Promoter Context: The specific ARE sequences in the reporter construct might not be optimally responsive to your compound in the chosen cell line.
Troubleshooting Workflows
Western Blot Troubleshooting
Caption: Troubleshooting workflow for Western blot analysis of NRF2.
qPCR Troubleshooting
Caption: Troubleshooting workflow for qPCR analysis of NRF2 target genes.
Data Interpretation
A lack of response to this compound could indicate that the compound is not a direct NRF2 activator or that the experimental conditions are not optimal. Below is a table summarizing potential outcomes and their interpretations.
| Assay | Expected Outcome with Positive Control (e.g., Sulforaphane) | Observed Outcome with this compound | Possible Interpretation |
| Western Blot (Total NRF2) | Increased band intensity at ~95-110 kDa | No change in band intensity | This compound may not stabilize NRF2; consider nuclear fractionation. |
| Western Blot (Nuclear NRF2) | Increased NRF2 in nuclear fraction | No change in nuclear NRF2 | This compound may not induce nuclear translocation. |
| qPCR (HMOX1, NQO1) | Significant increase in mRNA levels | No significant change in mRNA levels | This compound may not activate transcription of these target genes. |
| ARE-Luciferase Reporter | Significant increase in luminescence | No significant change in luminescence | This compound may not activate the ARE pathway. |
NRF2 Signaling Pathway
Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Electrophiles or oxidative stress modify cysteine residues on KEAP1, leading to a conformational change that prevents NRF2 degradation. Stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes.
Caption: Simplified NRF2 signaling pathway.
Experimental Protocols
Protocol 1: Western Blot for NRF2 Nuclear Translocation
-
Cell Treatment: Plate cells and treat with this compound, a vehicle control, and a positive control (e.g., 10 µM Sulforaphane) for the desired time.
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate the cytoplasmic fraction.
-
Pellet the nuclei and lyse them in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against NRF2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Probe for loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
Protocol 2: qPCR for NRF2 Target Genes
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Use the following thermal cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: ARE-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
For stable cell lines, this step is not necessary.
-
-
Cell Treatment: After 24 hours, treat the cells with this compound, a vehicle control, and a positive control.
-
Lysis and Luminescence Measurement:
-
After the desired treatment time (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.
References
- 1. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MALT1 Inhibitor Dosage for In Vivo Studies
Disclaimer: The compound "DI-1859" could not be identified in publicly available literature. Therefore, this technical support guide utilizes JNJ-67856633 (Safimaltib) , a well-characterized and clinically evaluated MALT1 inhibitor, as a representative example to address the core requirements of your request. The principles and methodologies described herein are broadly applicable to other novel MALT1 inhibitors.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing MALT1 inhibitors in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MALT1 inhibitors like JNJ-67856633?
A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the classical NF-κB signaling pathway.[1] It has both a scaffolding function to bring together other signaling proteins and a protease function that cleaves and inactivates inhibitors of the NF-κB pathway.[1] JNJ-67856633 is a potent, selective, and allosteric inhibitor of MALT1's protease activity.[1] By inhibiting the protease function, it prevents the downstream signaling that leads to the proliferation of certain types of B-cell lymphomas.[1]
Q2: What are the typical starting doses for a novel MALT1 inhibitor in mice?
A2: Starting doses for novel MALT1 inhibitors can vary significantly based on their potency and pharmacokinetic properties. For a similar MALT1 inhibitor, MI-2, daily intraperitoneal (IP) administration of doses ranging from 0.05 to 25 mg/kg were tested in mice without evidence of toxicity.[2] For another inhibitor, referred to as compound 3, a dose of 30 mg/kg via IP injection was used in xenograft studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for any new MALT1 inhibitor.
Q3: What is the recommended route of administration for MALT1 inhibitors in mice?
A3: The intraperitoneal (IP) route is commonly used for administering MALT1 inhibitors in preclinical mouse models, especially for long-term studies, as it is more convenient than intravenous (IV) injections. Oral gavage is another potential route for orally bioavailable compounds. The choice of administration route will depend on the formulation and pharmacokinetic profile of the specific inhibitor.
Q4: How can I monitor the in vivo efficacy of a MALT1 inhibitor?
A4: In vivo efficacy can be monitored through several methods. In tumor xenograft models, tumor growth inhibition is a primary endpoint. Pharmacodynamic biomarkers can also be used to assess target engagement. For MALT1 inhibitors, measuring the levels of uncleaved BCL10 in tumors or serum levels of cytokines like IL-10 can serve as indicators of target inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor growth inhibition in xenograft models. | - Insufficient drug exposure at the tumor site.- The tumor model is not dependent on the MALT1 signaling pathway.- Suboptimal dosing regimen (dose or frequency). | - Perform pharmacokinetic studies to assess drug concentration in plasma and tumor tissue.- Confirm MALT1 pathway activation in your cell line (e.g., through western blot for cleaved substrates).- Conduct a dose-response study to identify the optimal dose and schedule. |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). | - The administered dose exceeds the maximum tolerated dose (MTD).- Off-target effects of the inhibitor.- Formulation or vehicle-related toxicity. | - Perform a dose-escalation study to determine the MTD.- Reduce the dose or the frequency of administration.- Evaluate the toxicity of the vehicle alone in a control group. |
| High variability in experimental results between animals. | - Inconsistent drug administration.- Differences in tumor implantation and growth.- Biological variability within the animal cohort. | - Ensure consistent and accurate dosing technique for all animals.- Standardize the tumor implantation procedure.- Increase the number of animals per group to improve statistical power. |
| Difficulty in assessing target engagement in vivo. | - Lack of a reliable pharmacodynamic (PD) biomarker.- Timing of sample collection is not optimal to observe changes. | - Develop and validate a robust PD biomarker assay (e.g., ELISA for a downstream cytokine or western blot for a cleaved substrate).- Perform a time-course experiment to determine the optimal time point for sample collection after dosing. |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture: Culture a MALT1-dependent B-cell lymphoma cell line (e.g., OCI-Ly10) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MALT1 inhibitor (e.g., JNJ-67856633) and vehicle control according to the determined dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Pharmacodynamic Analysis: Collect tumor and blood samples at specified time points after the final dose to analyze target engagement biomarkers.
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy mice of the same strain as in the efficacy studies.
-
Dose Escalation: Divide the mice into several cohorts and administer the MALT1 inhibitor at increasing doses to each cohort.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Data Collection: Record body weights and any observed adverse effects.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 20% weight loss or severe clinical signs).
Visualizations
Caption: Simplified MALT1 signaling pathway and the point of inhibition by JNJ-67856633.
Caption: General experimental workflow for an in vivo efficacy study of a MALT1 inhibitor.
References
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Disclaimer: The compound "DI-1859" is not referenced in the currently available scientific literature. The following technical support guide provides a general framework for investigating the off-target effects of a hypothetical kinase inhibitor, hereafter referred to as "Inhibitor X." This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of Inhibitor X. What could be the cause?
A1: This discrepancy could arise from several factors:
-
Off-target effects: Inhibitor X may be binding to and modulating the activity of one or more unintended kinases or other proteins.
-
Downstream signaling complexity: The observed phenotype might be a secondary or tertiary effect of inhibiting the primary target, arising from complex cross-talk between signaling pathways.
-
Metabolites of Inhibitor X: A metabolite of the compound could have its own distinct bioactivity.
-
Experimental artifacts: Ensure proper controls are in place to rule out artifacts related to the experimental system or reagents.
Q2: How can we identify the potential off-targets of Inhibitor X?
A2: A multi-pronged approach is recommended:
-
In vitro kinome profiling: This is a crucial first step to assess the selectivity of Inhibitor X against a broad panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context and can be adapted for proteome-wide analysis to identify off-targets.[1][2][3][4][5]
-
Chemoproteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to Inhibitor X.
-
Phenotypic screening: Comparing the cellular phenotype of Inhibitor X with that of known selective inhibitors of suspected off-targets can provide valuable clues.
Q3: What is the difference between on-target and off-target-mediated toxicity?
A3:
-
On-target toxicity: This occurs when the inhibition of the intended target leads to adverse effects. This can happen if the target is expressed in non-disease tissues where its normal function is required.
-
Off-target toxicity: This is caused by the modulation of unintended targets by the inhibitor. These effects are often unpredictable and underscore the importance of thorough selectivity profiling.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to measure the intracellular concentration of Inhibitor X. |
| Compound efflux | Use efflux pump inhibitors (e.g., verapamil) in your cellular assay to see if the IC50 value shifts. |
| High protein binding in media | Measure the fraction of unbound Inhibitor X in your cell culture media. Consider using serum-free media for a defined period if compatible with your cell line. |
| ATP competition | The intracellular concentration of ATP (mM range) is much higher than that used in many biochemical assays (µM range). If Inhibitor X is an ATP-competitive inhibitor, this will lead to a rightward shift in the IC50 in cellular assays. |
| Target engagement in cells | Use CETSA to confirm that Inhibitor X is binding to its intended target within the cell at the concentrations tested. |
Issue 2: Unexpected results from a kinome scan.
| Possible Cause | Troubleshooting Step |
| Inhibitor X is not an ATP-competitive inhibitor | Standard kinome scans often use ATP-competition binding assays. If your inhibitor has a different mechanism of action (e.g., allosteric), it may not be detected. Consider activity-based kinome profiling. |
| Data variability | Review the quality control data from the kinome scan. If there is high variability, consider repeating the screen at multiple concentrations. |
| Promiscuous binding at high concentrations | If significant off-target binding is only observed at high concentrations, this may not be physiologically relevant. Focus on off-targets that are inhibited at concentrations close to the on-target IC50. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method for assessing the binding of Inhibitor X to its target protein in intact cells.
1. Cell Treatment:
- Plate cells and grow to 70-80% confluency.
- Treat cells with varying concentrations of Inhibitor X or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
- Wash the cells with PBS.
- Resuspend the cells in PBS containing a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
4. Protein Detection:
- Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.
- Quantify the band intensities and plot them against the heating temperature to generate a melting curve. A shift in the melting curve in the presence of Inhibitor X indicates target engagement.
Protocol 2: Kinome Profiling
Kinome profiling is typically performed as a service by specialized companies. The general principle involves assessing the binding or inhibitory activity of a compound against a large panel of kinases.
1. Compound Submission:
- Provide a stock solution of Inhibitor X at a specified concentration in a suitable solvent (usually DMSO).
2. Assay Performance (Example: Radiometric Assay):
- A panel of purified kinases is used.
- Each kinase reaction is set up with a specific substrate, ATP (spiked with radioactive γ-³²P-ATP), and either Inhibitor X at a fixed concentration or a vehicle control.
- The reactions are allowed to proceed for a set time and then stopped.
- The amount of radiolabeled phosphate incorporated into the substrate is measured, which is proportional to the kinase activity.
- The percentage of inhibition by Inhibitor X is calculated for each kinase.
3. Data Analysis:
- The results are typically presented as a percentage of remaining kinase activity or percentage of inhibition.
- Follow-up dose-response curves are often generated for significant off-targets to determine their IC50 values.
Data Presentation
Table 1: Selectivity Profile of Inhibitor X from Kinome Scan
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target Kinase A | 98% | 15 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 60% | 1,200 |
| Off-Target Kinase D | 25% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Table 2: CETSA Data for On-Target and Off-Target Kinases
| Compound | Target Protein | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | On-Target Kinase A | 48.5 | - |
| Inhibitor X (1 µM) | On-Target Kinase A | 54.2 | +5.7 |
| Vehicle (DMSO) | Off-Target Kinase B | 51.0 | - |
| Inhibitor X (1 µM) | Off-Target Kinase B | 51.3 | +0.3 |
Visualizations
Caption: A simplified signaling pathway illustrating on-target and off-target actions of Inhibitor X.
Caption: Workflow for investigating the off-target effects of a kinase inhibitor.
Caption: A logical diagram for troubleshooting the source of an unexpected cellular phenotype.
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DI-1859 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule inhibitor, DI-1859. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1][2] From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, which is typically less than 0.5% v/v.[1][2]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A2: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent can depend on the specific properties of this compound and the tolerance of your experimental system to that particular solvent. It is advisable to perform small-scale solubility tests with a few different solvents to determine the most effective one for your application.
Q3: I observed precipitation in my DMSO stock solution of this compound after storage. What should I do?
A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with small molecule inhibitors. To address this, you should thaw the solution slowly at room temperature and vortex gently to ensure complete redissolution before use. To prevent this from happening in the future, consider the following:
-
Aliquotting: Store your stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Solvent Quality: Always use anhydrous, high-purity DMSO, as absorbed water can decrease the solubility of many organic compounds.
Q4: My this compound precipitates when I add it to my cell culture medium. How can I resolve this?
A4: This is a common challenge when diluting a DMSO stock solution into an aqueous medium. Here are several strategies to troubleshoot this issue:
-
Optimize Dilution Method: Add the DMSO stock to the pre-warmed (37°C) cell culture medium dropwise while vortexing to ensure rapid and uniform dispersion.
-
Check Stock Solution: Ensure your stock solution is completely dissolved before dilution. If necessary, gently warm the solution or sonicate it briefly.
-
Use a Co-solvent: For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.
-
Test Different Media Formulations: The composition of your cell culture medium can influence the solubility of your compound. If possible, test different media formulations.
Troubleshooting Guides
Issue: this compound Powder is Not Dissolving in DMSO
If you are facing difficulty in dissolving the this compound powder in DMSO, follow these steps:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO. Water absorption by DMSO can reduce its solvating power.
-
Gentle Warming and Sonication: Gentle warming of the solution to 37°C in a water bath for 5-10 minutes, followed by vortexing or sonication, can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Check Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO. Try preparing a more dilute stock solution.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
Precipitation during the preparation of working solutions is a frequent problem. Here is a systematic approach to address this:
-
Pre-warm the Aqueous Buffer: Ensure your buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Modify the Dilution Technique: Instead of adding the buffer to the stock, add the stock solution to the buffer with continuous mixing.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility. Determine the pKa of your compound and prepare a series of buffers with pH values spanning a range around the pKa to test for optimal solubility.
-
Employ Co-solvents or Surfactants: If direct dilution is unsuccessful, consider using a co-solvent system or adding a surfactant.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weigh the calculated amount of this compound powder and place it into a vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the Aqueous Solubility of this compound
Objective: To determine the approximate solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the tubes and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for preparing high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol, with higher polarity. | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution. |
Table 2: Troubleshooting Summary for this compound Insolubility
| Issue | Potential Cause | Recommended Action |
| Powder won't dissolve in DMSO | - Impurities- Low-quality DMSO- Concentration too high | - Use high-purity compound- Use anhydrous DMSO- Gentle warming/sonication- Prepare a lower concentration stock |
| Precipitation after storage | - Freeze-thaw cycles- High concentration | - Aliquot into single-use volumes- Thaw slowly and vortex before use- Store at a slightly lower concentration |
| Precipitation in cell culture media | - Poor mixing- Temperature shock- Exceeded aqueous solubility | - Add stock to pre-warmed media while vortexing- Use a co-solvent or surfactant- Test different media formulations |
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: DI-1859 & DCN1 Covalent Binding
Welcome to the technical support center for researchers working with the covalent DCN1 inhibitor, DI-1859. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments to confirm the covalent binding of this compound to its target, DCN1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's interaction with DCN1?
A1: this compound is a potent and selective covalent inhibitor of DCN1.[1][2] It forms a stable, irreversible covalent bond with the Cysteine 115 (Cys115) residue within the DCN1 protein.[3] This interaction is highly specific and occurs through a unique reaction mechanism that involves the cleavage of a soluble group from the inhibitor upon binding.[3][4] This covalent modification disrupts the interaction between DCN1 and the NEDD8-conjugating enzyme UBC12, leading to the inactivation of the Cullin-RING Ligase 3 (CRL3) complex.
Q2: How can I be sure that this compound is covalently binding to DCN1 and not just tightly associating?
A2: Several robust methods can distinguish covalent binding from high-affinity non-covalent interactions. The gold-standard techniques include intact protein mass spectrometry to observe the mass shift corresponding to the inhibitor adduct and X-ray crystallography to visualize the physical bond. Functionally, the irreversible nature of the inhibition can be observed in washout experiments or by assessing the downstream signaling effects, such as the accumulation of CRL3 substrates like NRF2.
Q3: this compound is reported to be highly potent. At what concentrations should I test it?
A3: this compound is effective at very low concentrations. It has been shown to inhibit the neddylation of cullin 3 at concentrations as low as 1 to 3 nM in cellular assays. For initial experiments, a dose-response curve ranging from low nanomolar (e.g., 1 nM) to micromolar (e.g., 1 µM) is recommended to determine the IC50 in your specific cell line or system. It is approximately 1000 times more potent than the reversible DCN1 inhibitor, DI-591.
Q4: Does this compound selectively target DCN1?
A4: Yes, this compound was designed for high selectivity. For instance, despite DCN3 having a corresponding cysteine residue (Cys140) in its binding site, this compound does not react with it. This selectivity is attributed to a combination of high binding affinity for DCN1, the specific orientation of the reactive acrylamide group, and the unique reaction mechanism. In cells, it selectively inhibits the neddylation of cullin 3 over other cullin family members.
Troubleshooting Guides
Problem 1: No detectable mass shift in Mass Spectrometry (MS) analysis.
-
Possible Cause 1: Insufficient incubation time or concentration.
-
Solution: Ensure that the incubation of recombinant DCN1 with this compound is sufficiently long for the covalent reaction to occur. While the reaction is rapid, you can perform a time-course experiment (e.g., 5 min, 30 min, 1 hr, 4 hr) to optimize the incubation period. Also, verify that the molar ratio of this compound to DCN1 is adequate, typically a 5- to 10-fold molar excess of the compound is used in biochemical assays.
-
-
Possible Cause 2: Incorrect protein construct.
-
Solution: Confirm that the DCN1 protein construct you are using contains the critical Cys115 residue and is properly folded. If you are using a fragment or a mutated version, the binding site may be altered or absent.
-
-
Possible Cause 3: Mass spectrometer resolution or settings.
-
Solution: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) capable of detecting the precise mass change upon adduct formation. Consult with an MS specialist to ensure the instrument is calibrated and settings are optimized for intact protein analysis.
-
Problem 2: Western blot shows no change in cullin 3 neddylation or NRF2 accumulation.
-
Possible Cause 1: Low cell permeability of the compound.
-
Solution: While this compound is cell-permeable, different cell lines can have varying uptake efficiencies. Increase the incubation time (e.g., from 1 hour to 24 hours) to allow for sufficient compound accumulation.
-
-
Possible Cause 2: Rapid degradation of NRF2.
-
Solution: The CRL3 substrate NRF2 can be rapidly degraded. Ensure you are using appropriate lysis buffers containing protease inhibitors. For robust detection, consider pretreating cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis to stabilize NRF2 levels, which can serve as a positive control for the pathway.
-
-
Possible Cause 3: Antibody issues.
-
Solution: Verify the specificity and sensitivity of your primary antibodies for neddylated cullin 3 and NRF2. Run positive and negative controls to ensure the antibodies are performing as expected. For cullin neddylation, the neddylated form appears as a distinct, slower-migrating band above the unneddylated form.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with DCN1 inhibitors.
| Parameter | Inhibitor | Value | Assay Type | Reference |
| Cellular Potency | This compound | Effective at 1-3 nM | Cullin 3 Neddylation Assay (U2OS cells) | |
| Cellular Potency | DI-1548 (analog) | Effective at 1-3 nM | Cullin 3 Neddylation Assay (U2OS cells) | |
| Cellular Potency | DI-591 (reversible) | ~1 µM | Cullin 3 Neddylation Assay (U2OS cells) | |
| Binding Affinity (Kd) | DI-1548 (analog) | Not specified, but high affinity | Biolayer Interferometry (BLI) | |
| Covalent Complex Formation | This compound | ~100% | Intact ESI Mass Spectrometry |
Experimental Protocols & Visualizations
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Adduct
Objective: To directly observe the mass increase of DCN1 protein corresponding to the covalent addition of this compound.
-
Reagents: Purified recombinant human DCN1 protein, this compound compound.
-
Incubation: Incubate DCN1 (e.g., 5 µM) with a 5-fold molar excess of this compound in a suitable buffer (e.g., PBS) at room temperature for 1 hour. Include a vehicle control (e.g., DMSO) with DCN1.
-
Sample Preparation: Desalt the protein samples using a C4 ZipTip or similar desalting column to remove excess inhibitor and non-volatile salts.
-
MS Analysis: Analyze the samples via electrospray ionization mass spectrometry (ESI-MS). Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein.
-
Data Interpretation: Compare the mass of the this compound-treated DCN1 with the vehicle-treated DCN1. A mass shift corresponding to the molecular weight of the bound portion of this compound confirms covalent modification.
Protocol 2: Western Blot for Cellular Target Engagement
Objective: To functionally validate the inhibition of DCN1 in a cellular context by measuring the downstream effects on cullin 3 neddylation and substrate accumulation.
-
Cell Culture: Plate cells (e.g., U2OS osteosarcoma cells) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Cullin 3, NRF2, and a loading control (e.g., GAPDH). The anti-Cullin 3 antibody should detect both the upper neddylated band (N-Cul3) and the lower unneddylated band (Cul3).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. Successful target engagement will result in a dose-dependent decrease in the N-Cul3/Cul3 ratio and an increase in NRF2 protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with DI-1859 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DI-1859 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and covalent inhibitor of Defective in Cullin Neddylation 1 Domain Containing 1 (DCN1). By binding to DCN1, this compound specifically inhibits the neddylation of Cullin 3 (CUL3), a crucial step for the activation of the Cullin-RING E3 ligase 3 (CRL3) complex. This inhibition leads to the accumulation of CRL3 substrate proteins, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the experimental question. Here's a general guidance:
-
For general cytotoxicity screening: ATP-based assays like CellTiter-Glo® are often preferred due to their high sensitivity and fewer interference issues compared to metabolic assays.[3]
-
To assess metabolic activity: Tetrazolium-based assays like MTT, XTT, or MTS can be used. However, be aware of potential interference (see Troubleshooting section).
-
To investigate apoptosis: Caspase activity assays (e.g., Caspase-Glo® 3/7) are recommended to determine if this compound induces programmed cell death.
Q3: What is the recommended starting concentration range for this compound in cell viability assays?
This compound inhibits the neddylation of cullin 3 in cells at low nanomolar concentrations.[2] It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a micromolar range to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should be consistent across all wells, including vehicle controls.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. This compound precipitation. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Visually inspect the treatment media for any signs of precipitation. Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
| Higher than expected cell viability (or an increase in signal) at certain this compound concentrations in MTT/XTT assays | 1. This compound may directly reduce the tetrazolium salt. 2. Altered cellular metabolism due to NRF2 accumulation. NRF2 is a master regulator of antioxidant responses and can influence cellular metabolism. | 1. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction of the tetrazolium salt. 2. Use an alternative assay: Switch to an ATP-based assay (e.g., CellTiter-Glo®) which is less susceptible to metabolic interference. 3. Corroborate with a different method: Use a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) to confirm the results. |
| Low signal or no effect of this compound | 1. This compound degradation. 2. Low expression of DCN1 or CUL3 in the cell line. 3. Cell line insensitivity. | 1. Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] 2. Check the expression levels of DCN1 and CUL3 in your cell line of interest through western blotting or by consulting literature. 3. Consider testing a different cell line known to be sensitive to perturbations in the NRF2 pathway. |
| High background signal in the assay | 1. Contamination of cell culture. 2. Assay reagent instability. 3. Interference from phenol red in the culture medium. | 1. Regularly test for mycoplasma and other contaminants. 2. Prepare fresh assay reagents according to the manufacturer's instructions. 3. If using a colorimetric assay, consider using a phenol red-free medium for the duration of the assay. |
Quantitative Data Summary
| Compound | Target | Reported In-Cell Potency | Primary Effect |
| This compound | DCN1 | Low nanomolar concentrations for cullin 3 neddylation inhibition | Stabilization and accumulation of NRF2 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a common method for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear 96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a clear 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate spectrophotometer.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled plate and treat with this compound and controls as described above.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
Visualizations
References
Interpreting unexpected results with DI-1859
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DI-1859, a potent, selective, and covalent inhibitor of DCN1.[1][2][3][4] This guide will help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of the DCN1 protein.[1] It selectively inhibits the neddylation of cullin 3, a process essential for the activation of Cullin-RING E3 ligases (CRLs). This inhibition leads to the accumulation of CRL3 substrates, most notably the transcription factor NRF2.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in research to study the therapeutic potential of selective cullin neddylation inhibition. A key application demonstrated in preclinical studies is its ability to protect against acetaminophen-induced liver damage in mice by inducing a robust increase in NRF2 protein levels.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.
Troubleshooting Guide
Unexpected Result 1: No significant increase in NRF2 protein levels observed after this compound treatment.
| Possible Cause | Recommended Action |
| Incorrect Dosage or Concentration | Titrate this compound to determine the optimal concentration for your cell line or animal model. In cellular assays, it inhibits cullin 3 neddylation at low nanomolar concentrations. |
| Cell Line Insensitivity | Verify the expression of DCN1 and cullin 3 in your cell line. Different cell types may have varying sensitivities to DCN1 inhibition. |
| Compound Degradation | Ensure proper storage conditions have been maintained. Prepare fresh stock solutions if degradation is suspected. |
| Experimental Timing | Optimize the treatment duration. The peak increase in NRF2 levels may occur at a specific time point post-treatment. Perform a time-course experiment to identify the optimal window. |
| Issues with Western Blotting | Ensure the quality and specificity of your NRF2 antibody. Run positive and negative controls to validate your western blot protocol. |
Unexpected Result 2: Off-target effects or cellular toxicity observed.
| Possible Cause | Recommended Action |
| High Concentration | Although this compound is selective, high concentrations may lead to off-target effects. Lower the concentration and perform a dose-response curve to identify a non-toxic, effective concentration. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your experiment is non-toxic to your cells. Run a vehicle-only control. |
| Prolonged Exposure | Long-term treatment with any inhibitor can lead to cellular stress. Shorten the treatment duration or use a pulsatile dosing regimen if your experimental design allows. |
Unexpected Result 3: Inconsistent results between in vitro and in vivo experiments.
| Possible Cause | Recommended Action |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The bioavailability, metabolism, and clearance of this compound in vivo may differ from its behavior in cell culture. Conduct PK/PD studies to determine the optimal dosing regimen and timing for your animal model. |
| Model System Differences | The biological context of a whole organism is significantly more complex than a cell culture system. Consider the influence of other signaling pathways and cell types in your animal model. |
Experimental Protocols
Key Experiment: Assessment of NRF2 Accumulation in Response to this compound in a Murine Model of Acetaminophen-Induced Liver Injury
Objective: To determine the in vivo efficacy of this compound in inducing NRF2 protein levels and protecting against drug-induced liver damage.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound via oral gavage at a predetermined dose.
-
Acetaminophen Challenge: After a specific pretreatment time with this compound, administer a single intraperitoneal injection of acetaminophen (e.g., 300 mg/kg) to induce liver injury.
-
Sample Collection: At a defined time point post-acetaminophen injection (e.g., 6 hours), euthanize the mice and collect liver tissue and blood samples.
-
Biochemical Analysis: Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels from blood samples to assess liver damage.
-
Western Blot Analysis: Prepare liver lysates and perform western blotting to quantify the protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1). Use a loading control (e.g., β-actin or GAPDH) for normalization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 4. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of DI-1859 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DI-1859, a potent MALT1 inhibitor, in primary cell cultures. Our goal is to facilitate seamless experimentation and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a crucial role in NF-κB signaling pathways, which are vital for the activation and proliferation of immune cells such as T-cells and B-cells.[1] By binding to an allosteric site on the MALT1 protein, this compound prevents its proteolytic activity, thereby inhibiting downstream signaling and cellular responses.[2]
Q2: In which types of primary cells is this compound expected to be effective?
A2: this compound is expected to be most effective in primary immune cells where MALT1-mediated NF-κB signaling is a key driver of cellular function. This includes, but is not limited to, primary T-lymphocytes, B-lymphocytes, and certain subtypes of lymphoma cells, particularly those of the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2]
Q3: What is the recommended starting concentration and incubation time for this compound in primary cell cultures?
A3: The optimal concentration and incubation time for this compound can vary depending on the primary cell type and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the optimal conditions for your specific cell type. A suggested starting range is 10 nM to 1 µM, with an initial incubation period of 24 to 72 hours. Please refer to the data tables below for IC50 values in common primary cell lines.
Q4: How can I assess the efficacy of this compound in my primary cell experiments?
A4: The efficacy of this compound can be assessed through various methods, including:
-
Cell Viability and Proliferation Assays: Using reagents such as MTT, XTT, or CellTiter-Glo® to measure the cytotoxic or cytostatic effects of the inhibitor.
-
NF-κB Reporter Assays: To directly measure the inhibition of NF-κB signaling.
-
Western Blotting: To analyze the cleavage of MALT1 substrates (e.g., BCL10, RelB) or the phosphorylation status of downstream signaling proteins (e.g., IκBα).
-
Flow Cytometry: To analyze cell surface markers, apoptosis (e.g., Annexin V staining), or cell cycle progression.
-
Cytokine Release Assays (ELISA): To measure the production of inflammatory cytokines regulated by NF-κB.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no efficacy of this compound | 1. Suboptimal concentration. 2. Insufficient incubation time. 3. Low MALT1 expression or activity in the target cells. 4. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Verify MALT1 expression and pathway activation in your primary cells via Western Blot or qPCR. 4. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| High cell toxicity or off-target effects | 1. Concentration of this compound is too high. 2. Prolonged incubation time. 3. Sensitivity of the primary cell type. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Include proper controls, such as untreated cells and vehicle-treated cells, to assess baseline toxicity. Consider using a less sensitive primary cell type if possible. |
| Inconsistent results between experiments | 1. Variability in primary cell isolation and culture. 2. Inconsistent compound preparation. 3. Passage number of primary cells. | 1. Standardize the protocol for primary cell isolation and culture. Use cells from the same donor or passage number when possible. 2. Prepare fresh this compound solutions for each experiment and ensure accurate pipetting. 3. Use primary cells at a low passage number, as their characteristics can change with prolonged culture. |
| Difficulty in dissolving this compound | 1. Improper solvent. 2. Low solubility of the compound. | 1. This compound is typically soluble in DMSO. 2. If solubility issues persist, gentle warming (up to 37°C) and vortexing may help. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Primary Cells
| Primary Cell Type | Assay | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 Production | 50 |
| Human CD4+ T-Cells (stimulated) | Proliferation | 75 |
| Human ABC-DLBCL Primary Cells | Cell Viability | 30 |
| Murine Splenocytes | NF-κB Reporter | 120 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of MALT1 Substrate Cleavage
-
Cell Lysis: After treatment with this compound for the desired time, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved BCL10 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of BCL10 cleavage inhibition.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in primary cells.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
DI-1859 stability in different experimental conditions
Urgent Notice: Information regarding the chemical compound "DI-1859" is not available in publicly accessible scientific literature or databases. The identifier "this compound" does not correspond to a recognized chemical entity in our current search resources.
We have conducted a comprehensive search for "this compound" to gather data on its stability, degradation pathways, and experimental protocols. Unfortunately, these searches did not yield any relevant information. This suggests that "this compound" may be an internal development code, a novel compound with limited public documentation, or a potential typographical error.
To provide the detailed technical support you require, we kindly request that you verify the compound identifier. If possible, please provide any of the following additional information:
-
Alternative names or synonyms: Are there any other codes or names used to identify this compound?
-
Chemical structure or class: What is the chemical structure, or to what class of compounds does it belong (e.g., kinase inhibitor, protein degrader)?
-
Biological target or mechanism of action: What is the intended biological target or signaling pathway of this compound?
-
Relevant publications or patents: Are there any internal or external documents that describe the synthesis or use of this compound?
Once we have more specific information, we will be able to generate the comprehensive technical support center you have requested, including troubleshooting guides, stability data, experimental protocols, and visualizations.
We apologize for any inconvenience this may cause and look forward to assisting you further once more details about the compound are available.
Technical Support Center: DI-1859 Experiments
Welcome to the technical support center for DI-1859. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the fictional "Kinase X" (KX). It is an ATP-competitive inhibitor that binds to the active site of KX, thereby preventing the phosphorylation of its downstream substrates. Its high selectivity makes it a valuable tool for studying the physiological roles of KX and for potential therapeutic development.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: At what concentration should I use this compound in my cellular assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. We recommend performing a dose-response curve to determine the EC50 or IC50 in your system. A typical starting range for cellular assays is between 10 nM and 10 µM.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a common method to assess the activity of this compound on its target kinase. However, various factors can lead to artifacts and unreliable data.
Issue 1: High Background Signal or Low Signal-to-Background Ratio
High background can obscure the specific signal from your assay.
| Potential Cause | Recommended Solution |
| Autofluorescence from this compound or media components. | Run a control well containing the compound but without cells or antibodies to check for autofluorescence.[1] |
| Light leakage or use of non-optimal microplates. | Use high-quality, opaque white microplates designed for fluorescence assays and ensure proper sealing.[1] |
| Reader settings are not optimized. | Ensure the use of an HTRF-compatible plate reader with appropriate delay time and integration window settings to minimize the measurement of short-lived, non-specific fluorescence.[1] |
| Non-specific binding of antibodies. | Optimize antibody concentrations and blocking conditions. |
Issue 2: High Variability Between Replicates (%CV)
High coefficient of variation indicates poor assay precision.
| Potential Cause | Recommended Solution |
| Pipetting inaccuracies. | Ensure proper calibration and use of pipettes. Be careful to avoid splashing liquid between wells.[1] |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration as recommended in the specific assay protocol.[1] |
| Reagent degradation. | Store all kit components at their recommended temperatures and avoid repeated freeze-thaw cycles. |
Issue 3: Unexpected Dose-Response Curve (e.g., Hook Effect)
The Hook effect can occur in highly concentrated samples, leading to an underestimation of the true value.
| Potential Cause | Recommended Solution |
| Analyte concentration exceeds the binding capacity of the assay antibodies. | Dilute the sample to bring the analyte concentration within the linear range of the assay. |
| High concentrations of this compound may interfere with the assay. | Perform a wide range of dilutions for the dose-response curve to identify the optimal concentration range. |
Western Blotting
Western blotting is a key technique to analyze the downstream effects of this compound on protein phosphorylation.
Issue 1: No or Weak Signal for Phosphorylated Substrate
| Potential Cause | Recommended Solution |
| Ineffective inhibition by this compound. | Confirm the activity of your this compound stock. Optimize treatment time and concentration. |
| Protein degradation. | Prepare samples quickly on ice and use protease and phosphatase inhibitors in your lysis buffer. |
| Poor protein transfer. | For high molecular weight proteins, consider a wet transfer overnight and the addition of SDS to the transfer buffer. Use a PVDF membrane for better retention of high molecular weight proteins. |
| Inactive antibody. | Use a fresh antibody dilution and ensure proper storage of the antibody stock. |
Issue 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Insufficient blocking. | Incubate the membrane in a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour at room temperature or overnight at 4°C. |
| Antibody concentration is too high. | Optimize the concentration of both primary and secondary antibodies by running a dilution series. |
| Inadequate washing. | Increase the number and duration of washes with TBST after antibody incubations. |
Issue 3: Inconsistent Loading Control Signal
| Potential Cause | Recommended Solution |
| Inaccurate protein quantification. | Use a reliable protein quantification method like the Bradford or BCA assay before loading samples. |
| Uneven protein transfer. | Ensure the transfer sandwich is assembled correctly without any air bubbles. |
| Choice of loading control. | Select a loading control that is not affected by your experimental conditions. For some samples, total protein staining may be more reliable than traditional housekeeping proteins. |
Experimental Protocols
Protocol 1: Cellular HTRF Assay for this compound IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Cells expressing Kinase X
-
This compound
-
HTRF assay kit for phosphorylated substrate of Kinase X
-
White, low-volume, 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Compound Treatment: Add the diluted this compound or vehicle control to the cells and incubate for the desired time to allow for target inhibition.
-
Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's instructions.
-
HTRF Reagent Addition: Add the HTRF antibody reagents (donor and acceptor) to the cell lysate.
-
Incubation: Incubate the plate for the time specified in the kit protocol to allow for antibody-analyte binding to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) with a time delay.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis of Kinase X Substrate Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of Kinase X.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total substrate or a loading control to normalize the data.
Visualizations
References
Validation & Comparative
DI-1859 vs. Other DCN1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent DCN1 inhibitor DI-1859 with other DCN1 inhibitors, supported by experimental data. The focus is on the distinction between covalent and reversible inhibitors, highlighting their mechanisms of action, potency, and therapeutic potential.
Defective in Cullin Neddylation 1 (DCN1) is a critical co-E3 ligase in the neddylation pathway. It facilitates the transfer of the ubiquitin-like protein NEDD8 to cullin proteins, a process essential for the activation of Cullin-RING E3 ligases (CRLs).[1][2] CRLs are responsible for the turnover of approximately 20% of the cellular proteome, making DCN1 a compelling therapeutic target for a variety of diseases, including cancer and fibrosis.[1][3] Small molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction have emerged as a promising strategy, with two main classes: reversible and covalent inhibitors.[1]
Mechanism of Action: Reversible vs. Covalent Inhibition
The primary difference between these two classes of inhibitors lies in their interaction with the DCN1 protein.
-
Reversible Inhibitors: These compounds, such as DI-591, non-covalently bind to a hydrophobic pocket on DCN1. This binding disrupts the interaction between DCN1 and the NEDD8-conjugating enzyme UBC12 (UBE2M). The interaction is governed by an equilibrium, meaning the inhibitor can associate and dissociate from the target. While valuable as chemical probes, their moderate cellular activity can limit therapeutic applications.
-
Covalent Inhibitors: this compound and DI-1548 are examples of covalent inhibitors. They form a stable, irreversible covalent bond with a specific residue on the DCN1 protein, often a cysteine. This leads to prolonged duration of action and significantly increased potency compared to reversible inhibitors.
Quantitative Comparison of DCN1 Inhibitors
Experimental data consistently show that covalent DCN1 inhibitors like this compound are significantly more potent than their reversible counterparts.
| Inhibitor | Class | Exemplar Compound(s) | Binding Affinity (Ki/Kd) | Cellular Potency (IC50) | Key Characteristics | Reference(s) |
| Reversible | DI-591, NAcM-OPT | Ki = 10-12 nM (for DCN1/2) | Moderate cellular potency | Non-covalent binding, equilibrium-driven. | ||
| Covalent | This compound, DI-1548 | Not applicable (irreversible) | Low nanomolar concentrations | Forms a stable covalent bond, high potency, prolonged duration of action. |
Cross-Validation of DCN1 Inhibitor Effects in Multiple Cell Lines
The effects of DCN1 inhibition on key molecular markers have been observed across various cancer cell lines, demonstrating a conserved mechanism of action. A primary consequence of inhibiting the DCN1-UBC12 interaction is the selective inhibition of CUL3 neddylation, leading to the accumulation of the CRL3 substrate, NRF2.
| Cell Line | Cancer Type | DCN1 Inhibitor(s) | Effect on CUL3 Neddylation | Effect on NRF2 Levels | Reference(s) |
| U2OS | Osteosarcoma | This compound, DI-1548 | Decreased | Increased | |
| THLE2 | Immortalized Liver | This compound, DI-1548, DI-591 | Decreased | Increased | |
| KYSE70 | Squamous Cell Carcinoma | DI-591 | Decreased | Increased | |
| HCC95 | Squamous Cell Carcinoma | Compound 27 | Decreased | Not Reported | |
| CAL33 | Squamous Cell Carcinoma | Compound 27 | Decreased | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the impact of DCN1 inhibitors, it is crucial to visualize the underlying biological pathways and the experimental workflows used for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.
Western Blotting for Cullin Neddylation and Substrate Accumulation
Objective: To measure the functional effect of inhibitors on the neddylation status of cullins and the accumulation of CRL substrate proteins (e.g., NRF2) in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, THLE2) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the DCN1 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein on a 4-20% Tris-glycine gradient gel. This allows for the separation of the upper, slower-migrating neddylated form (e.g., N-Cul3) and the lower, unneddylated form (e.g., Cul3).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Cullin 3, anti-NRF2, and a loading control like GAPDH or β-actin) overnight at 4°C. Following washes with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry. The ratio of neddylated to total cullin and the levels of substrate protein can then be determined.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by demonstrating that the inhibitor binds to and stabilizes DCN1 in intact cells.
Protocol:
-
Cell Culture and Treatment: Culture a human cancer cell line with high DCN1 expression (e.g., KYSE70) to 70-80% confluency. Treat cells with the DCN1 inhibitor at various concentrations or with vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling. Include a non-heated control.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DCN1 in each sample by Western blotting using a DCN1-specific antibody.
-
Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble DCN1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes DCN1.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that the inhibitor disrupts the DCN1-UBC12 protein-protein interaction within a cellular context.
Protocol:
-
Cell Culture, Treatment, and Lysis: Culture and treat cells with the inhibitor or vehicle as described for CETSA. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-DCN1 antibody to capture DCN1 and its binding partners. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against both DCN1 (to confirm successful immunoprecipitation) and UBC12. A reduced amount of co-precipitated UBC12 in the inhibitor-treated sample compared to the vehicle control demonstrates disruption of the DCN1-UBC12 interaction.
Conclusion
The development of DCN1 inhibitors has progressed significantly, with covalent inhibitors like this compound demonstrating superior potency and in vivo potential compared to reversible inhibitors. This compound and similar covalent inhibitors have been shown to be 2-3 orders of magnitude more potent than earlier reversible inhibitors. This enhanced efficacy is attributed to the formation of a stable, covalent bond with the DCN1 target, leading to prolonged and robust inhibition of the neddylation pathway. For drug development professionals, the data strongly support a covalent inhibition strategy for developing clinically viable candidates that target DCN1. The potent and durable target engagement offered by compounds like this compound provides a promising avenue for novel therapeutics aimed at modulating the neddylation pathway in various diseases.
References
A Comparative Guide to Neddylation Inhibitors: DI-1859 vs. MLN4924
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research compounds targeting the neddylation pathway: DI-1859 and MLN4924 (Pevonedistat). We present a comprehensive analysis of their mechanisms of action, effects on cellular signaling, and supporting experimental data to inform researchers in their selection of appropriate tools for studying the intricate role of protein neddylation in health and disease.
At a Glance: Key Differences
| Feature | This compound | MLN4924 (Pevonedistat) |
| Target | DCN1 (Defective in Cullin Neddylation 1) | NAE (NEDD8-Activating Enzyme) |
| Mechanism of Action | Selective, covalent inhibitor of the DCN1-UBC12 interaction | Forms a covalent adduct with NEDD8, catalyzed by NAE, blocking the entire neddylation cascade. |
| Effect on Cullin Neddylation | Selectively inhibits the neddylation of Cullin 3.[1] | Pan-inhibitor, blocking the neddylation of all Cullin-RING Ligases (CRLs).[2] |
| Primary Downstream Effect | Accumulation of CRL3 substrates, notably NRF2.[1] | Accumulation of multiple CRL substrates (e.g., p21, p27, CDT1), leading to cell cycle arrest, apoptosis, and senescence.[2] |
| Reported Cytotoxicity | Generally reported as non-cytotoxic in various cancer cell lines at concentrations up to 20 µM.[2] | Exhibits broad cytotoxic activity against a wide range of cancer cell lines. |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and MLN4924 lies in their respective targets within the neddylation cascade. This enzymatic pathway, crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), plays a pivotal role in regulating the degradation of approximately 20% of the human proteome.
MLN4924: A Pan-Neddylation Inhibitor
MLN4924 acts upstream in the neddylation pathway by targeting the NEDD8-activating enzyme (NAE). By forming a stable NEDD8-MLN4924 adduct, it effectively shuts down the entire neddylation cascade. This pan-inhibition leads to the inactivation of all CRLs, resulting in the accumulation of a broad range of their substrates. The cellular consequences are profound and include cell cycle arrest, induction of apoptosis, and senescence, making MLN4924 a potent cytotoxic agent against cancer cells.
References
- 1. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating DI-1859 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DI-1859, a potent and selective covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1), with other alternatives. It includes supporting experimental data and detailed methodologies for key target engagement assays to assist researchers in evaluating and implementing this compound in their studies.
This compound distinguishes itself through its covalent mechanism of action, leading to enhanced potency and prolonged target engagement compared to reversible inhibitors. This guide will delve into the experimental validation of this engagement and its downstream effects.
The DCN1 Signaling Pathway and the Role of this compound
DCN1 is a critical E3 ligase for the neddylation of Cullin 3 (CUL3). This post-translational modification is essential for the activation of the CUL3-RING ubiquitin ligase (CRL3) complex. CRL3, in turn, targets various substrate proteins for ubiquitination and subsequent proteasomal degradation. One of the key substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.
Under normal conditions, CRL3 ubiquitinates NRF2, leading to its degradation and keeping its levels low. Inhibition of DCN1 by this compound prevents CUL3 neddylation, thereby inactivating the CRL3 complex. This leads to the stabilization and accumulation of NRF2, which can then translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.
DCN1 signaling pathway and this compound's mechanism of action.
Quantitative Comparison of DCN1 Inhibitors
This compound demonstrates significantly greater potency compared to the reversible DCN1 inhibitor, DI-591. Experimental data shows that this compound inhibits the neddylation of cullin 3 at concentrations approximately 1000 times lower than DI-591.[1] This enhanced potency is also reflected in the induction of the downstream substrate, NRF2.
| Inhibitor | Type | Cullin 3 Neddylation Inhibition | NRF2 Accumulation | Reference |
| This compound | Covalent | ~1-3 nM | ~0.3-1 nM | [1] |
| DI-591 | Reversible | ~1 µM | >100 nM | [1] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of this compound with its target, DCN1, in a cellular context is crucial for confirming its mechanism of action. The following are detailed protocols for key assays used for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U2OS, THLE2) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for DCN1. A loading control like GAPDH or β-actin should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for DCN1.
-
Normalize the intensity of each heated sample to the corresponding non-heated control.
-
Plot the normalized intensity against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a vector expressing DCN1 fused to NanoLuc luciferase and a suitable tracer for DCN1.
-
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
To determine the apparent affinity of this compound, add a fixed concentration of the tracer and varying concentrations of this compound to the cells.
-
-
BRET Measurement:
-
Add the NanoBRET substrate.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the intracellular affinity of the compound for DCN1.
-
Western Blotting for Downstream Effects
To confirm the functional consequence of this compound target engagement, the accumulation of the downstream substrate NRF2 and the inhibition of cullin 3 neddylation can be assessed by western blotting.
Protocol:
-
Cell Treatment:
-
Treat cells (e.g., U2OS, THLE2) with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2, neddylated CUL3, total CUL3, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. An increase in the NRF2 band intensity and a decrease in the neddylated CUL3 to total CUL3 ratio with increasing concentrations of this compound would confirm its inhibitory effect on the DCN1-CUL3-NRF2 pathway.
-
Logical Comparison of Inhibitor Types
References
Comparative Guide to DI-1859: A Selective Cullin 3 Neddylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DI-1859, a potent and selective covalent inhibitor of Cullin 3 (CUL3) neddylation, with other neddylation inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of the ubiquitin-proteasome system.
Introduction to Cullin Neddylation and its Inhibition
Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for the ubiquitination of approximately 20% of the cellular proteome, thereby targeting these proteins for degradation. The activity of CRLs is critically dependent on neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the cullin subunit. This process is essential for the activation of CRLs.
Inhibition of neddylation has emerged as a promising therapeutic strategy, particularly in oncology. Neddylation can be inhibited at different points in its enzymatic cascade. Broad-spectrum inhibitors, such as MLN4924, target the NEDD8-activating enzyme (NAE), leading to a global shutdown of all CRL activity. In contrast, more targeted approaches aim to inhibit the neddylation of specific cullin members, offering the potential for greater selectivity and reduced off-target effects. This compound represents a key example of this targeted approach, specifically inhibiting the neddylation of CUL3.
This compound: A Specific Inhibitor of Cullin 3 Neddylation
This compound is a potent, selective, and covalent inhibitor of Defective in Cullin Neddylation 1 (DCN1), a scaffold protein that facilitates the transfer of NEDD8 to CUL3. By forming a covalent bond with DCN1, this compound effectively and specifically blocks the neddylation of CUL3.[1][2] This selective inhibition leads to the accumulation of substrates of the CUL3-RING ligase (CRL3), most notably the transcription factor NRF2, a key regulator of the antioxidant response.[1][2]
Comparison of Neddylation Inhibitors
The following tables provide a quantitative comparison of this compound with other known neddylation inhibitors.
| Compound | Target | Mechanism of Action | Potency | Selectivity | Key Downstream Effects |
| This compound | DCN1 | Covalent, irreversible inhibitor | Effective at 0.3-1 nM in cells[2] | Highly selective for CUL3 neddylation over CUL1, 2, 4A, 4B, and 5 | Stabilization of NRF2 |
| MLN4924 | NAE (NEDD8-Activating Enzyme) | Reversible, potent inhibitor | Biochemical IC50 = 4.7 nM | Pan-cullin inhibitor; inhibits neddylation of all cullins | Accumulation of various CRL substrates (e.g., p21, p27, CDT1) |
| DI-591 | DCN1 | Reversible inhibitor | Ki = 10-12 nM | Selective for CUL3 neddylation | Stabilization of NRF2 |
| WS-383 | DCN1-UBC12 Interaction | Not specified | IC50 = 11 nM | Primarily inhibits CUL1 and CUL3 neddylation | Not specified |
| DC-2 | DCN1-UBC12 Interaction | Not specified | IC50 = 15 nM | Primarily inhibits CUL1 and CUL3 neddylation | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
Comparative Analysis of DI-1859: A Covalent DCN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Specificity of the Covalent DCN1 Inhibitor, DI-1859.
This guide provides a detailed comparison of this compound with other notable DCN1 inhibitors, supported by experimental data on its cross-reactivity and cellular activity. Methodologies for key experiments are included to facilitate the replication and validation of these findings.
Performance Comparison of DCN1 Inhibitors
This compound is a potent, selective, and covalent inhibitor of the Defective in Cullin Neddylation 1 (DCN1) protein. It demonstrates significantly higher potency compared to earlier reversible inhibitors. The following tables summarize the quantitative data on the biochemical affinity and cellular activity of this compound and its analogs.
| Inhibitor | Type | Target | Binding Affinity (Kᵢ) | Cellular Potency | Reference |
| This compound | Covalent | DCN1 | Not explicitly quantified | Inhibits Cullin 3 neddylation at ~1 nM | [1][2] |
| DI-1548 | Covalent | DCN1 | <1 nM | Inhibits Cullin 3 neddylation at ~1 nM | [1][2][3] |
| DI-591 | Reversible | DCN1/2 | 10-12 nM | Inhibits Cullin 3 neddylation at ~1 µM |
Table 1: Biochemical and Cellular Potency of DCN1 Inhibitors. This table highlights the superior cellular potency of the covalent inhibitors this compound and DI-1548, which are approximately 1000 times more potent than the reversible inhibitor DI-591 in cellular assays.
| Inhibitor | Cullin 1 | Cullin 2 | Cullin 3 | Cullin 4A | Cullin 4B | Cullin 5 |
| This compound | No significant inhibition | No significant inhibition | Potent Inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
| DI-1548 | No significant inhibition | No significant inhibition | Potent Inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
| DI-591 | No significant inhibition | No significant inhibition | Selective Inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
Table 2: Cross-Reactivity Profile of DCN1 Inhibitors Against Cullin Family Members. This table illustrates the high selectivity of this compound and DI-1548 for the inhibition of Cullin 3 neddylation over other cullin family members. This selectivity is a key advantage, as it minimizes off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for assessing its activity.
References
Comparative Analysis of MALT1 Inhibitor Efficacy Across B-Cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the reproducibility and efficacy of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors across various B-cell lymphoma cell lines. While the initial query for "DI-1859" did not yield a specific MALT1 inhibitor, the broader context of MALT1 inhibition is a critical area of research in oncology. MALT1 is a paracaspase that functions as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptor signaling.[1] In certain B-cell malignancies, such as Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, making MALT1 an attractive therapeutic target.[2] This guide will focus on the differential effects of MALT1 inhibitors on various cell lines, highlighting the importance of cellular context in determining drug response.
Data Presentation: Comparative Efficacy of MALT1 Inhibitors
The following table summarizes the anti-proliferative effects of the MALT1 inhibitor MI-2 across a panel of B-cell lymphoma cell lines. The data is presented as Growth Inhibition 50 (GI50) values, which represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. A lower GI50 value indicates greater potency.
| Cell Line | DLBCL Subtype | MALT1 Dependence | MI-2 GI50 (µM) |
| HBL-1 | ABC | Dependent | 0.2[3][4] |
| TMD8 | ABC | Dependent | 0.5[3] |
| OCI-Ly3 | ABC | Dependent | 0.4 |
| OCI-Ly10 | ABC | Dependent | 0.4 |
| U2932 | ABC | Independent | Resistant |
| HLY-1 | ABC | Independent | Resistant |
| OCI-Ly1 | GCB | Independent | Resistant |
| OCI-Ly7 | GCB | Independent | Resistant |
Key Findings:
-
Selective Toxicity: The MALT1 inhibitor MI-2 demonstrates selective toxicity towards MALT1-dependent ABC-DLBCL cell lines (HBL-1, TMD8, OCI-Ly3, and OCI-Ly10).
-
Reproducible Resistance: In contrast, MALT1-independent ABC-DLBCL cell lines (U2932, HLY-1) and Germinal Center B-cell-like (GCB)-DLBCL cell lines (OCI-Ly1, OCI-Ly7) are resistant to MI-2. This highlights the critical role of the underlying disease biology in determining drug sensitivity. The resistance in U2932 and HLY-1 cells is attributed to mutations downstream of MALT1 in the NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the efficacy of MALT1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
B-cell lymphoma cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MALT1 inhibitor (e.g., MI-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the MALT1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a suitable software.
MALT1 Substrate Cleavage Assay (Western Blot)
This assay is used to confirm the on-target activity of the MALT1 inhibitor by assessing the cleavage of its known substrates, such as BCL10 or CYLD.
Materials:
-
B-cell lymphoma cell lines
-
MALT1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-BCL10, anti-CYLD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with the MALT1 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BCL10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The inhibition of MALT1 activity will result in a decrease in the cleaved form of the substrate.
Mandatory Visualizations
MALT1 Signaling Pathway
References
- 1. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DI-1859 and Structurally Similar DCN1 Inhibitors
For Immediate Release
This guide provides a detailed comparison of the novel DCN1 inhibitor, DI-1859, with its structural analogs, DI-1548 and DI-591. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their comparative potency and mechanisms of action.
This compound is a potent, selective, and covalent inhibitor of the DCN1 protein, a critical component of the Cullin-RING E3 ubiquitin ligase (CRL) machinery. By targeting DCN1, this compound effectively inhibits the neddylation of Cullin 3 (CUL3), a post-translational modification essential for the activation of the CUL3-RING ligase complex.[1][2][3] This inhibition leads to the stabilization and accumulation of CRL3 substrates, most notably the transcription factor NRF2, a key regulator of the cellular antioxidant response.[3]
Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and its analogs. This compound and DI-1548 demonstrate significantly higher potency, by approximately three orders of magnitude, compared to the first-generation reversible inhibitor, DI-591.[3]
| Compound | Target | Assay Type | Potency | Selectivity | Reference |
| This compound | DCN1 | Cellular | ~0.3 nM (inhibition of CUL3 neddylation) | Highly selective for CUL3 neddylation | |
| DI-1548 | DCN1 | Cellular | ~0.3 nM (inhibition of CUL3 neddylation) | Highly selective for CUL3 neddylation | |
| DI-591 | DCN1/DCN2 | Biochemical (FP) | Kᵢ = 10-12 nM | Selective for CUL3 neddylation |
Signaling Pathway of DCN1-Mediated Cullin 3 Neddylation and Inhibition by this compound
The diagram below illustrates the signaling cascade leading to Cullin 3 neddylation and its subsequent inhibition by this compound, resulting in the accumulation of the substrate NRF2.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below.
Experimental Workflow: Cellular Analysis of DCN1 Inhibition
The following diagram outlines the typical workflow for assessing the cellular effects of DCN1 inhibitors.
Cellular Cullin 3 Neddylation Assay via Western Blot
This assay is designed to detect the shift in molecular weight of Cullin 3 upon neddylation, allowing for the assessment of inhibitor potency in a cellular context.
a. Cell Culture and Treatment:
-
Culture human cell lines (e.g., KYSE70 esophageal cancer cells) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other DCN1 inhibitors (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% Tris-glycine gel to resolve the neddylated (~97 kDa) and unneddylated (~89 kDa) forms of Cullin 3.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cullin 3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The upper band corresponds to neddylated Cullin 3, and the lower band represents the unneddylated form. A potent inhibitor like this compound will cause a dose-dependent decrease in the upper band and an increase in the lower band.
NRF2 Accumulation Assay via Western Blot
This protocol is used to measure the accumulation of the CRL3 substrate, NRF2, as a downstream marker of DCN1 inhibition.
a. Cell Culture, Treatment, and Lysis:
-
Follow the same procedures for cell culture, treatment, and lysis as described in the Cullin 3 Neddylation Assay.
b. SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane as previously described.
-
Incubate the membrane with a primary antibody against total NRF2 overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the NRF2 protein band by ECL. An increase in the intensity of the NRF2 band indicates its accumulation due to the inhibition of its degradation by the CRL3 complex.
Logical Relationship: From Target Engagement to Cellular Effect
The following diagram illustrates the logical progression from the biochemical inhibition of DCN1 to the observed cellular outcomes.
References
DI-1859: A Potent and Selective Covalent Inhibitor of DCN1 for Targeted Cullin 3 Neddylation
A comprehensive review of the efficacy and selectivity of DI-1859, a novel covalent inhibitor of DCN1, in comparison to other modulators of the neddylation pathway. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its mechanism of action, supported by experimental data and protocols.
This compound has emerged as a highly potent and selective tool for investigating the biological roles of the Cullin-RING E3 ligase (CRL) family, specifically those involving cullin 3 (CUL3). By covalently targeting DCN1, a crucial scaffold protein in the neddylation pathway, this compound effectively and selectively inhibits the neddylation of CUL3, leading to the accumulation of its substrate proteins, most notably the transcription factor NRF2.[1][2] This targeted approach offers a significant advantage over broader-acting inhibitors of the neddylation cascade.
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound has been benchmarked against other known inhibitors of the neddylation pathway, demonstrating its superior potency, particularly in cellular assays.
| Inhibitor | Target | Mechanism of Action | Ki (nM) | Cellular Potency (IC50/Effective Concentration) | References |
| This compound | DCN1 | Covalent, Irreversible | < 1 | ~0.3-1 nM (inhibition of CUL3 neddylation) | [2] |
| DI-591 | DCN1 | Reversible | 12 | ~1 µM (inhibition of CUL3 neddylation) | [3] |
| MLN4924 (Pevonedistat) | NAE (Nedd8-Activating Enzyme) | Reversible | 4.7 | 33.89 nM - 13.45 µM (cell viability) | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by selectively targeting DCN1, a key protein that facilitates the transfer of the ubiquitin-like protein NEDD8 onto cullin proteins. This process, known as neddylation, is essential for the activation of CRLs. This compound contains a reactive moiety that forms a covalent bond with a specific cysteine residue on DCN1. This irreversible binding disrupts the interaction between DCN1 and the E2 conjugating enzyme UBC12, thereby preventing the neddylation of cullin 3. The resulting inactivation of the CRL3 complex leads to the accumulation of its substrates, such as NRF2.
Selectivity Profile
A key advantage of this compound is its remarkable selectivity for inhibiting the neddylation of cullin 3 over other cullin family members. In contrast, pan-inhibitors like MLN4924 target the Nedd8-activating enzyme (NAE), affecting the neddylation of all cullins and potentially leading to broader cellular effects. Western blot analysis has shown that treatment with this compound leads to a significant reduction in neddylated CUL3, with minimal impact on the neddylation status of other cullins such as CUL1, CUL2, CUL4A, CUL4B, and CUL5. This high selectivity makes this compound a valuable tool for dissecting the specific functions of the CRL3 E3 ligase complex.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of acetaminophen-induced liver toxicity. Administration of this compound led to a robust increase in NRF2 protein levels in the liver, which is a key substrate of CRL3 and a master regulator of the antioxidant response. This upregulation of NRF2 was associated with significant protection against liver damage, highlighting the therapeutic potential of selective DCN1 inhibition.
Experimental Protocols
Western Blotting for Cullin Neddylation
This protocol is used to assess the efficacy of inhibitors in blocking the neddylation of cullin proteins in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, THLE2) and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound, DI-591, MLN4924) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate proteins on an 8% or 4-12% gradient SDS-polyacrylamide gel. Neddylated cullins will migrate slower than their unneddylated counterparts (approximately 8 kDa shift).
5. Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the cullin of interest (e.g., anti-Cullin 3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for both neddylated and unneddylated cullin to determine the extent of inhibition.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of unlabeled inhibitors to DCN1 by measuring their ability to displace a fluorescently labeled probe.
1. Assay Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
Serially dilute the unlabeled inhibitor (e.g., this compound, DI-591) in the assay buffer.
2. Binding Reaction:
-
In a microplate, combine the purified DCN1 protein, a fluorescently labeled probe that binds to DCN1, and the serially diluted inhibitor.
-
Include controls with no inhibitor (maximum polarization) and no DCN1 (minimum polarization).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
3. Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
4. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for DCN1.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neddylation and deneddylation regulate Cul1 and Cul3 protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for DI-1859
Disclaimer: The following guidance is a template for handling a hazardous chemical. The identifier "DI-1859" does not correspond to a publicly documented chemical compound. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Safe handling of any chemical begins with a thorough understanding of its potential hazards. The primary source for this information is the Safety Data Sheet (SDS). For a hypothetical hazardous compound like this compound, a range of personal protective equipment is essential to minimize exposure and ensure laboratory safety.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Lab coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a chemical fume hood. | Prevents inhalation of dust, vapors, or mists.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust or aerosols.[2]
-
Do not breathe in dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Generation: Minimize waste generation.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not empty into drains or release into the environment.
Visualized Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling a hazardous chemical like this compound in a laboratory setting.
Caption: Workflow for Safe Chemical Handling
Experimental Protocol: General Procedure for Solution Preparation
This protocol outlines a general, step-by-step method for preparing a solution of a hazardous powdered compound.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary materials: this compound, appropriate solvent, glassware, and weighing equipment.
-
Don the required PPE as specified in the table above.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound, avoiding dust creation.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to a suitable flask.
-
Add a small amount of the chosen solvent to the weigh boat to rinse any remaining powder and transfer it to the flask.
-
Add the remaining solvent to the flask to reach the desired final volume.
-
Stir the solution until the compound is fully dissolved.
-
-
Storage and Labeling:
-
Transfer the prepared solution to a properly labeled storage bottle.
-
The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
-
Cleanup:
-
Decontaminate the work area and all used equipment.
-
Dispose of any waste, including the weigh boat and any contaminated wipes, in the designated chemical waste container.
-
Properly doff and dispose of or clean your PPE.
-
Wash your hands thoroughly.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
